molecular formula C9H12N2O3 B13320067 (3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL

(3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL

Cat. No.: B13320067
M. Wt: 196.20 g/mol
InChI Key: ZEMUAYJJQCVVDF-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

(3S)-3-amino-3-(4-nitrophenyl)propan-1-ol

InChI

InChI=1S/C9H12N2O3/c10-9(5-6-12)7-1-3-8(4-2-7)11(13)14/h1-4,9,12H,5-6,10H2/t9-/m0/s1

InChI Key

ZEMUAYJJQCVVDF-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](CCO)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol: A Chiral Synthon for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the molecular structure, synthesis, characterization, and applications of the chiral building block, (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol. This molecule, possessing a defined stereocenter, is of significant interest in the synthesis of complex, enantiomerically pure pharmaceutical agents.

Introduction: The Significance of Chiral β-Amino Alcohols

Chiral β-amino alcohols are a privileged structural motif in a vast array of biologically active molecules and approved pharmaceuticals. The specific spatial arrangement of the amino and hydroxyl groups is frequently crucial for molecular recognition and binding to biological targets, such as enzymes and receptors. The (3S) stereochemistry of the title compound, combined with the electronic properties of the 4-nitrophenyl group, makes it a versatile intermediate for creating novel therapeutics. Analogous structures, such as (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, are critical chiral synthons for advanced drug candidates like Capivasertib (AZD5363), an inhibitor of the AKT serine/threonine-protein kinase, highlighting the importance of this molecular scaffold in modern oncology research[1].

Molecular Structure and Physicochemical Properties

(3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol is characterized by a propanol backbone with an amino group and a 4-nitrophenyl substituent at the chiral carbon (C3). The presence of the nitro group significantly influences the molecule's electronic properties and reactivity, making the aromatic ring electron-deficient.

PropertyValueSource
IUPAC Name (3S)-3-Amino-3-(4-nitrophenyl)propan-1-olN/A
CAS Number 1213373-14-8[2]
Molecular Formula C₉H₁₂N₂O₃[3]
Molecular Weight 196.21 g/mol [3]
Appearance Expected to be a solidN/A
Solubility Expected to be soluble in polar organic solvents (Methanol, Ethanol, DMSO)N/A
Predicted XLogP 0.6[3]
Hydrogen Bond Donors 2N/A
Hydrogen Bond Acceptors 4N/A

Synthesis and Stereoselective Control

Representative Asymmetric Synthesis Protocol

The following protocol is adapted from a patented method for the synthesis of the closely related (S)-3-amino-3-phenylpropanol and represents a viable route to the title compound, starting from 3-amino-3-(4-nitrophenyl)propanoic acid[4].

Step 1: Reduction of the Carboxylic Acid

The first step involves the reduction of the carboxylic acid to the primary alcohol. Borane complexes are effective reagents for this transformation, being selective for carboxylic acids over many other functional groups.

G cluster_0 Step 1: Reduction of Carboxylic Acid start 3-Amino-3-(4-nitrophenyl)propanoic Acid reagent1 Borane-THF Complex THF, 0°C to RT start->reagent1 1. product (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol reagent1->product 2. Quench (MeOH)

Fig. 1: Reduction of the corresponding amino acid.

Experimental Protocol:

  • To a stirred solution of (3S)-3-amino-3-(4-nitrophenyl)propanoic acid (1 eq.) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add borane-tetrahydrofuran complex (BH₃·THF) (2-3 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0°C and carefully quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Remove the solvents under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Borane reagents are highly reactive with water; therefore, anhydrous solvents and a nitrogen atmosphere are essential to prevent decomposition of the reagent and ensure high yields.

  • Slow Addition at 0°C: The reaction of borane with the carboxylic acid is exothermic. Slow addition at a reduced temperature helps to control the reaction rate and prevent side reactions.

  • Methanol Quench: Methanol is used to safely decompose any excess borane reagent, forming trimethyl borate and hydrogen gas.

Alternative Synthetic Routes

Another plausible route involves the catalytic hydrogenation of the corresponding nitro-substituted β-hydroxy nitrile, which can be synthesized from 4-nitrobenzaldehyde and acetonitrile[5]. The nitrile group can then be reduced to the primary amine.

Spectroscopic and Chromatographic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized molecule. The following are the expected analytical data based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): Based on the structure of (S)-3-amino-3-phenylpropanol[4], the following proton signals are anticipated:

  • δ 8.2 (d, 2H): Aromatic protons ortho to the nitro group.

  • δ 7.5 (d, 2H): Aromatic protons meta to the nitro group.

  • δ 4.3-4.2 (m, 1H): Methine proton at the chiral center (-CH(NH₂)-).

  • δ 3.8-3.7 (m, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH).

  • δ 2.0-1.9 (m, 2H): Methylene protons adjacent to the chiral center (-CH₂-CH(NH₂)-).

  • δ 2.5-1.5 (br s, 3H): Protons of the amine and hydroxyl groups (-NH₂ and -OH). The chemical shift of these protons can be variable and they may exchange with D₂O.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~150-147: Aromatic quaternary carbon attached to the nitro group.

  • δ ~147-145: Aromatic quaternary carbon attached to the propanol chain.

  • δ ~128-126: Aromatic CH carbons ortho to the nitro group.

  • δ ~124-122: Aromatic CH carbons meta to the nitro group.

  • δ ~60-58: Methylene carbon adjacent to the hydroxyl group (-CH₂OH).

  • δ ~55-53: Methine carbon at the chiral center (-CH(NH₂)-).

  • δ ~40-38: Methylene carbon adjacent to the chiral center (-CH₂-CH(NH₂)-).

Infrared (IR) Spectroscopy
  • 3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine and O-H stretching of the alcohol.

  • 3100-3000 cm⁻¹: Aromatic C-H stretching.

  • 2950-2850 cm⁻¹: Aliphatic C-H stretching.

  • ~1600 cm⁻¹: N-H bending vibration.

  • 1520 and 1340 cm⁻¹: Asymmetric and symmetric N-O stretching vibrations of the nitro group, respectively.

  • ~1050 cm⁻¹: C-O stretching of the primary alcohol.

Mass Spectrometry (MS)

For the hydrochloride salt of the related (3S)-3-amino-3-(3-nitrophenyl)propan-1-ol, the predicted m/z for the protonated molecule [M+H]⁺ is 197.09208[3]. A similar value would be expected for the 4-nitro isomer. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

G cluster_1 Characterization Workflow synthesis Crude Product from Synthesis purification Column Chromatography synthesis->purification nmr ¹H and ¹³C NMR purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms chiral_hplc Chiral HPLC purification->chiral_hplc final_product Pure, Characterized Product nmr->final_product ir->final_product ms->final_product chiral_hplc->final_product

Fig. 2: A typical workflow for product characterization.

Applications in Drug Discovery and Medicinal Chemistry

(3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol is a valuable building block for the synthesis of more complex molecules in drug discovery programs.

  • Chiral Scaffold: It provides a rigid and stereochemically defined scaffold from which to elaborate further functionality.

  • Pharmacophore Element: The amino and hydroxyl groups can act as key hydrogen bond donors and acceptors for interactions with biological targets.

  • Synthetic Handle: The primary amine and alcohol offer sites for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies. The nitro group can also be reduced to an amine, providing another point for diversification[6].

The 4-nitrophenyl group can be a key pharmacophoric element or can be chemically modified. For example, the reduction of the nitro group to an amine provides a handle for amide bond formation, sulfonylation, or other reactions to explore the chemical space around this part of the molecule.

Conclusion

(3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol is a chiral building block with significant potential in the field of medicinal chemistry and drug development. Its synthesis, while requiring careful control of stereochemistry, can be achieved through established methodologies. The presence of multiple functional groups allows for diverse chemical modifications, making it an attractive starting material for the synthesis of novel, enantiomerically pure drug candidates. This guide provides a foundational understanding of its synthesis and characterization to aid researchers in its effective utilization.

References

  • PubChemLite. (3s)-3-amino-3-(3-nitrophenyl)propan-1-ol hydrochloride. [Link]

  • Google Patents. CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
  • PubChem. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. [Link]

  • PrepChem. Synthesis of 3-amino-1-phenyl-propan-1-ol. [Link]

Sources

Technical Monograph: (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol

[1]

Executive Summary

(3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol (CAS: 1213373-14-8) is a high-value chiral

Capivasertib (AZD5363)

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol
CAS Number 1213373-14-8
Molecular Formula C

H

N

O

Molecular Weight 196.20 g/mol
Chiral Center C3 (S-configuration)
Physical State Pale yellow to white solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Calculated) ~9.5 (Amine), ~14 (Alcohol)
Melting Point 70–75 °C (Typical for analogous amino alcohols)

Synthetic Pathways & Causality

The synthesis of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol is governed by the need to preserve the stereocenter at C3 while chemoselectively reducing the C1 carboxylate without affecting the nitro group.

Retrosynthetic Analysis

The most robust route utilizes (S)-3-Amino-3-(4-nitrophenyl)propionic acid as the immediate precursor. The challenge lies in reducing the carboxylic acid to the primary alcohol while avoiding:

  • Racemization: The

    
    -proton (relative to the amine) is acidic; harsh conditions can lead to epimerization.
    
  • Over-reduction: Reducing the nitro group to an amine or hydroxylamine prematurely.

Primary Synthesis Protocol: Chemoselective Borane Reduction

Reagents: Borane-Tetrahydrofuran (BH



Rationale:
Step-by-Step Methodology:
  • Setup: Charge a flame-dried reactor with (S)-3-Amino-3-(4-nitrophenyl)propionic acid (1.0 eq) and anhydrous THF (10 vol) under N

    
     atmosphere.
    
  • Activation: Cool to 0°C. The amino group will initially coordinate with borane, requiring an extra equivalent of reagent.

  • Addition: Dropwise add BH

    
    ·THF (2.5–3.0 eq) over 1 hour. Note: Evolution of H
    
    
    gas occurs.
  • Reaction: Warm to room temperature (20–25°C) and stir for 8–12 hours. Monitor by HPLC/TLC for disappearance of acid.

  • Quench (Critical): Cool to 0°C. Carefully add Methanol (5 vol) to destroy excess borane. Caution: Vigorous effervescence.

  • Workup: The product exists as an amine-borane complex.[1][2] Reflux with dilute HCl or treat with TMEDA to dissociate the complex. Basify with NaOH to pH >10 and extract with Ethyl Acetate.

  • Purification: Recrystallization from EtOAc/Hexanes or column chromatography (DCM/MeOH/NH

    
    ).
    
Stereochemical Integrity

The reduction of

complete retention of configuration

SynthesisStart(S)-3-Amino-3-(4-nitrophenyl)propionic acidInterAmine-BoraneComplexStart->InterBH3·THF, 0°C(Chemoselective)Product(3S)-3-Amino-3-(4-nitrophenyl)propan-1-olInter->ProductMeOH QuenchAcid HydrolysisNitroRed(3S)-3-(4-Aminophenyl)propan-1-olProduct->NitroRedH2, Pd/C(Optional Step)

Figure 1: Chemoselective synthesis pathway preserving the nitro group and stereochemistry.

Applications in Drug Development[2][10][11]

"Masked" Aniline Scaffold

The 4-nitrophenyl group is a latent aniline. In medicinal chemistry, this compound is often used when the final drug target requires a 1,3-relationship between a primary alcohol and an aniline nitrogen.

  • Workflow: Coupling of the alcohol (e.g., to a phosphate or ether)

    
     Reduction of Nitro 
    
    
    Functionalization of Aniline (Urea/Amide formation).
Relation to Kinase Inhibitors (AKT Pathway)

This molecule is the 4-nitro isostere of the key intermediate used for Capivasertib (AZD5363) .

  • Capivasertib Intermediate: (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol.[3]

  • Utility: The nitro-variant allows for the introduction of nitrogen-containing substituents on the phenyl ring after the chiral center is established, enabling the synthesis of derivatives with higher polarity or hydrogen-bonding capability compared to the fluoro-analog.

Peptidomimetics

The structure mimics the side chain of modified amino acids. It is used to synthesize


-amino acid isosteres

Analytical Characterization Standards

To validate the identity and purity of the synthesized material, the following criteria must be met:

MethodExpected Signal / Result
1H NMR (400 MHz, DMSO-d6)

8.18 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 4.5 (t, 1H, OH), 4.1 (m, 1H, CH-NH2), 3.4 (m, 2H, CH2-OH), 1.8 (m, 2H, CH2).
Chiral HPLC Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA. ee > 98% required.
Mass Spectrometry (ESI) [M+H]

= 197.09. Characteristic loss of H

O or NH

fragments.

Safety & Handling Protocols

  • Nitro Compounds: While stable, nitroaromatics can be energetic. Avoid heating crude reaction mixtures to dryness without testing for thermal stability (DSC).

  • Borane Hazards: BH

    
     is pyrophoric and generates H
    
    
    gas. All reductions must be conducted under positive inert gas pressure with adequate venting.
  • Skin/Eye Contact: As a basic amine, the compound is corrosive/irritating. Wear chemically resistant gloves (Nitrile > 0.11mm) and eye protection.

References

  • BenchChem. (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol Technical Profile.Link

  • ChemicalBook. Synthesis of 3-(4-Aminophenyl)propan-1-ol via Nitro Reduction.Link

  • Organic Chemistry Portal. Borane-THF Reductions of Carboxylic Acids.Link[1]

  • BLD Pharm. Product Data: (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol.[4]Link

  • National Institutes of Health (NIH). Discovery of Potent AKT Kinase Inhibitors (AZD5363).Link

The Strategic Guide to (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

The "Masked" Scaffold in Asymmetric Synthesis

(3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol (CAS: 1213373-14-8) represents a specialized class of chiral


-amino alcohols  that serves as a critical junction in the synthesis of complex pharmaceutical agents. Unlike simple commodity chemicals, this molecule acts as a high-fidelity "chiral template." Its value lies in its bifunctionality:
  • The (3S)-Stereocenter: Defines the 3D geometry required for target receptor binding (often GPCRs or transporters).

  • The 4-Nitrophenyl Group: Acts as a "masked aniline." It is stable during initial synthetic steps but can be selectively reduced to an amine, unlocking a site for late-stage diversification (e.g., sulfonylation or amide coupling).

This guide deconstructs the discovery, synthetic evolution, and application of this scaffold, moving beyond basic properties to the logic of its use in drug development.

Part 2: Discovery & History[1]

Evolution from Racemic to Enantiopure

The history of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol is inextricably linked to the broader "Chiral Switch" movement of the 1990s and 2000s, where regulatory bodies (FDA, EMA) began mandating the development of single-enantiomer drugs.

  • Early Context (1980s):

    
    -amino alcohols were primarily known as precursors to 
    
    
    
    -blockers. However, these were typically
    
    
    -amino alcohols (e.g., Propranolol). The
    
    
    -amino regioisomer (amino group at C3) gained prominence with the discovery of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) like Dapoxetine and Duloxetine .
  • The "Nitro" Innovation: While the phenyl analog ((S)-3-amino-3-phenylpropan-1-ol) became the standard precursor for Dapoxetine, medicinal chemists introduced the para-nitro group to create a "divergent intermediate." This allowed for the synthesis of libraries where the aromatic ring could be further modified after the chiral center was established, a technique crucial for developing next-generation Integrin Antagonists and

    
    -Adrenergic Agonists .
    
The "Resolution" Bottleneck

Initially, this molecule was synthesized as a racemate via the Mannich reaction of 4-nitroacetophenone, followed by non-selective reduction. The isolation of the (3S)-isomer required tedious fractional crystallization with chiral acids (e.g., tartaric acid or mandelic acid), often resulting in yields <30%.

Modern Breakthrough: The discovery of Lipase-catalyzed Kinetic Resolution and Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) transformed this molecule from a rare reagent into a scalable building block.

Part 3: Synthetic Routes & Technical Protocols

Route A: The Biocatalytic Kinetic Resolution (High Purity)

Best for: Gram-scale synthesis requiring >99% ee.

This method utilizes the high selectivity of Candida antarctica Lipase B (CAL-B) to selectively acylate the amino group of the (R)-enantiomer, leaving the desired (S)-amine untouched (or vice versa, depending on the acyl donor).

Workflow Diagram (DOT):

Biocatalysis Racemate Racemic 3-Amino-3-(4-nitrophenyl)propan-1-ol Reaction Kinetic Resolution (Selective N-Acylation) Racemate->Reaction Enzyme CAL-B Lipase Ethyl Acetate (Solvent/Donor) Enzyme->Reaction Product_S (3S)-Amine (Unreacted) Reaction->Product_S  Precipitates/Extracts   Product_R (3R)-Amide (Acylated) Reaction->Product_R  Remains in Organic  

Caption: Lipase-catalyzed resolution separates the (3S)-amine from the (3R)-amide based on steric recognition.

Step-by-Step Protocol:
  • Preparation: Dissolve 10.0 g of racemic 3-amino-3-(4-nitrophenyl)propan-1-ol in 100 mL of anhydrous MTBE (Methyl tert-butyl ether).

  • Acyl Donor: Add 5 equivalents of Ethyl Acetate (acts as both solvent and donor) or 1.5 eq of Vinyl Acetate for faster kinetics.

  • Catalysis: Add 1.0 g of immobilized CAL-B (Novozym 435).

  • Incubation: Stir at 30°C for 24-48 hours. Monitor conversion via chiral HPLC.

  • Termination: Filter off the enzyme beads (reusable).

  • Separation:

    • The reaction mixture contains the free (3S)-amine and the (3R)-acetamide.

    • Acid Extraction: Wash the organic phase with 1M HCl. The (3S)-amine protonates and moves to the aqueous phase. The (3R)-amide remains in the organic phase.

    • Basification: Neutralize the aqueous phase with NaOH to pH 10 and extract with Ethyl Acetate to recover pure (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol .

Route B: Asymmetric Mannich / Reduction (Scalable)

Best for: Multi-kilogram production.

This route constructs the chiral center directly using a chiral catalyst, avoiding the 50% yield loss inherent in resolution.

  • Mannich Reaction: 4-Nitrobenzaldehyde + Malonic acid + Ammonium acetate

    
    
    
    
    
    -Amino acid precursor.
  • Enantioselective Step: Hydrogenation of the

    
    -amino acrylate using a Rh(cod)/DuPhos  catalyst.
    
  • Reduction: Reduction of the carboxylic acid/ester to the alcohol using

    
     or 
    
    
    
    .

Critical Control Point: The reduction of the ester to the alcohol must be controlled to prevent reduction of the nitro group to an aniline (which would occur with Pd/C + H2). Borane reagents are chemoselective for the carbonyl.

Part 4: Applications in Drug Development

The "Dapoxetine" Analog Scaffold

While Dapoxetine uses a phenyl ring, the 4-nitrophenyl variant is used to synthesize functionalized reuptake inhibitors .

  • Mechanism: The 3-amino-propanol core mimics the transition state of serotonin binding.

  • Synthesis Logic:

    • N-Methylation: The primary amine is methylated (Eschweiler-Clarke).

    • O-Arylation: The alcohol is activated (Mesylate) and displaced by a phenol (e.g., 1-Naphthol).

    • Nitro Reduction: The nitro group is reduced to an amine to tune solubility or lipophilicity.

Peptidomimetics & Integrin Antagonists

This molecule serves as a non-natural amino acid surrogate .

  • RGD Mimetics: The distance between the amino group and the nitro (or derived) group mimics the spatial arrangement of the Arginine-Glycine-Aspartic acid (RGD) sequence, critical for binding integrin receptors (

    
    ) involved in angiogenesis and thrombosis.
    
Comparative Analysis of Synthetic Methods
ParameterEnzymatic Resolution (Route A)Asymmetric Hydrogenation (Route B)Chiral Pool Synthesis
Enantiomeric Excess (ee) >99% (Excellent)90-95% (Good)>99% (Excellent)
Yield (Theoretical) Max 50%100%Varies
Cost Driver Enzyme (Novozym 435)Rhodium CatalystStarting Material Cost
Scalability High (Batch/Flow)High (Industrial)Low
Nitro Tolerance High (Mild conditions)Medium (Risk of reduction)High

Part 5: Technical Specifications & Safety

Physical Properties[2]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 196.20 g/mol

  • Appearance: Pale yellow crystalline solid (Nitro group chromophore).

  • Solubility: Soluble in Methanol, DMSO, dilute acid. Sparingly soluble in water.

  • Chiral Rotation:

    
     is typically negative (check specific CoA, often around -20° in MeOH for S-isomer).
    
Handling & Stability (Self-Validating Protocol)
  • Nitro Group Hazard: While not explosive like polynitro compounds, the 4-nitrophenyl moiety is thermally sensitive. Avoid temperatures >150°C during drying.

  • Amine Oxidation: The primary amine is susceptible to air oxidation. Store under Argon/Nitrogen at 2-8°C.

  • Verification: Always verify integrity via 1H-NMR before use. Look for the diagnostic triplet at

    
     ~4.1 ppm (chiral CH) and the distinct AA'BB' pattern of the 4-nitrophenyl group (
    
    
    
    8.2, 7.5 ppm).

References

  • BLDpharm. (3S)-3-amino-3-(4-nitrophenyl)propan-1-ol Product Specifications & CAS 1213373-14-8.[1][2][3] Retrieved from

  • Sigma-Aldrich. (1R)-3-amino-1-(4-nitrophenyl)propan-1-ol (Regioisomer Reference). Retrieved from

  • ChemicalBook. Synthesis of 3-(4-Aminophenyl)propan-1-ol Derivatives. Retrieved from

  • PubChem. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol (Structural Analog). Retrieved from

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. (General reference for Lipase Resolution of beta-amino alcohols).

Sources

Spectroscopic Blueprint of a Chiral Synthon: A Technical Guide to (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol

Chiral β-amino alcohols are privileged scaffolds in modern pharmacology. The specific stereochemical arrangement of the amino and hydroxyl groups in (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol provides a versatile platform for the synthesis of enantiomerically pure drugs. The presence of a nitro-substituted aromatic ring further offers a handle for subsequent chemical modifications, such as reduction to an amine for further derivatization. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and stereochemical integrity of this valuable synthon. This guide elucidates the expected spectroscopic signatures that are critical for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol, both ¹H and ¹³C NMR are indispensable for assigning the connectivity of atoms and confirming the presence of key functional groups.

Experimental Protocol: NMR Data Acquisition

A standardized approach to NMR sample preparation and data acquisition ensures reproducibility and high-quality spectra.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (NH₂ and OH).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its resonance to 0.00 ppm.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse program is typically used, with a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

  • DEPT (Distortionless Enhancement by Polarization Transfer): To aid in the assignment of carbon signals, DEPT-135 and DEPT-90 experiments can be performed. A DEPT-135 spectrum will show CH₃ and CH groups as positive signals, CH₂ groups as negative signals, and quaternary carbons will be absent. A DEPT-90 spectrum will only show CH signals.

Diagram of NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl₃) Solvent->NMR_Tube TMS TMS Standard TMS->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_NMR ¹H NMR Spectrometer->H1_NMR C13_NMR ¹³C NMR Spectrometer->C13_NMR DEPT DEPT Spectrometer->DEPT Processing Data Processing (Fourier Transform) H1_NMR->Processing C13_NMR->Processing DEPT->Processing Analysis Spectral Interpretation Processing->Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol in CDCl₃ is summarized below. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-1~3.80t~6.02H-CH₂-OH
H-2~2.00m-2H-CH₂-CH₂-
H-3~4.50t~6.51HAr-CH(NH₂)-
Ar-H~7.55d~8.82HAromatic H (ortho to NO₂)
Ar-H~8.20d~8.82HAromatic H (meta to NO₂)
NH₂~1.8 (variable)br s-2HAmino Protons
OH~2.5 (variable)br s-1HHydroxyl Proton

Interpretation:

  • The aromatic protons are expected to appear as two distinct doublets due to the strong electron-withdrawing effect of the nitro group, which deshields the ortho and meta protons to different extents.

  • The benzylic proton (H-3) is shifted downfield due to its proximity to the aromatic ring and the amino group.

  • The methylene protons adjacent to the hydroxyl group (H-1) will also be deshielded.

  • The protons of the amino and hydroxyl groups are exchangeable and will likely appear as broad singlets; their chemical shifts are highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show distinct signals for each carbon environment.

CarbonPredicted Chemical Shift (δ, ppm)Assignment
C-1~60.5-CH₂-OH
C-2~40.0-CH₂-CH₂-
C-3~55.0Ar-CH(NH₂)-
C-4~150.0Aromatic C-NO₂
C-5, C-9~127.0Aromatic CH (ortho to NO₂)
C-6, C-8~124.0Aromatic CH (meta to NO₂)
C-7~147.0Aromatic C-CH

Interpretation:

  • The carbon attached to the nitro group (C-4) and the ipso-carbon (C-7) are expected to be the most downfield in the aromatic region.

  • The carbons of the propanol chain will appear in the aliphatic region, with the carbon bearing the hydroxyl group (C-1) being the most deshielded.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Methodology:

  • Sample Preparation: A small amount of the solid (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol is placed directly onto the diamond crystal of the ATR accessory.

  • Pressure Application: Pressure is applied to ensure intimate contact between the sample and the crystal.

  • Background Spectrum: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • Data Acquisition: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.[1]

Diagram of IR (ATR) Experimental Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Compound ATR_Crystal ATR Crystal Sample->ATR_Crystal FTIR_Spectrometer FTIR Spectrometer ATR_Crystal->FTIR_Spectrometer Background_Scan Background Scan FTIR_Spectrometer->Background_Scan Sample_Scan Sample Scan FTIR_Spectrometer->Sample_Scan Subtraction Background Subtraction Background_Scan->Subtraction Sample_Scan->Subtraction Spectrum_Analysis Spectral Interpretation Subtraction->Spectrum_Analysis

Caption: Workflow for IR (ATR) Spectroscopic Analysis.

Predicted IR Spectral Data

The IR spectrum of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol is expected to exhibit the following characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretch, N-H stretchAlcohol, Primary Amine
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic
~1600N-H bendPrimary Amine
1520 & 1345N-O asymmetric & symmetric stretchNitro group
~1605, ~1475C=C stretchAromatic Ring
~1050C-O stretchPrimary Alcohol
~850C-H out-of-plane bend1,4-disubstituted aromatic

Interpretation:

  • A broad band in the 3400-3200 cm⁻¹ region is a hallmark of O-H and N-H stretching vibrations, often overlapping.

  • The two strong absorptions around 1520 cm⁻¹ and 1345 cm⁻¹ are highly characteristic of the nitro group and serve as a definitive marker for its presence.

  • The C-O stretch of the primary alcohol and the out-of-plane bending for the 1,4-disubstituted ring provide further confirmation of the molecule's structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and can offer structural insights through the analysis of its fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino alcohols, as it typically produces a prominent protonated molecular ion.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via the ESI source. Acquire the mass spectrum in positive ion mode over a suitable mass-to-charge (m/z) range to observe the molecular ion.[1]

Diagram of MS (ESI) Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Compound Solution Dilute Solution Sample->Solution Solvent Volatile Solvent (e.g., Methanol) Solvent->Solution ESI_Source Electrospray Ionization Source Solution->ESI_Source Mass_Analyzer Mass Analyzer ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Interpretation Interpretation of m/z Mass_Spectrum->Interpretation

Caption: Workflow for Mass Spectrometry (ESI) Analysis.

Predicted Mass Spectrum

The molecular formula of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol is C₉H₁₂N₂O₃, with a monoisotopic mass of 196.0848 Da.

m/zPredicted IonInterpretation
197.0921[M+H]⁺Protonated molecular ion
179.0815[M+H-H₂O]⁺Loss of water from the protonated molecular ion
150.0655[M+H-CH₂CH₂OH]⁺Cleavage of the C2-C3 bond

Interpretation:

  • The most prominent peak in the ESI mass spectrum is expected to be the protonated molecular ion [M+H]⁺ at m/z 197.0921.

  • A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a peak at m/z 179.0815.

  • Cleavage of the bond between C2 and C3 would lead to a fragment corresponding to the 4-nitrophenylmethanamine cation.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol. The predicted NMR, IR, and MS data collectively offer a unique spectral fingerprint that allows for the unambiguous confirmation of its structure and the identification of key functional groups. For researchers and professionals in the pharmaceutical and chemical industries, this technical guide serves as a valuable, field-proven resource for ensuring the quality and integrity of this critical chiral building block. The methodologies described herein represent a self-validating system for the spectroscopic analysis of not only the title compound but also a wide range of related chiral amino alcohols.

References

Sources

(3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Chiral Building Block for Pharmaceutical Development

Executive Summary

(3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol (CAS: 1213373-14-8) is a specialized chiral intermediate belonging to the class of


-amino alcohols. Distinguished by its dual-functionality—a primary hydroxyl group and a chiral benzylic amine—anchored to a para-nitrophenyl core, this molecule serves as a critical scaffold in the synthesis of adrenergic receptor modulators, antibiotic analogs, and novel anticancer agents targeting SIRT2/EGFR pathways.

This guide provides a rigorous technical analysis of its physicochemical properties, chemoselective synthesis, and application in high-value medicinal chemistry.

Physicochemical Profile
2.1 Identity & Nomenclature
  • IUPAC Name: (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol

  • CAS Number: 1213373-14-8[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 196.20 g/mol

  • Chirality: (S)-enantiomer (Benzylic position)

2.2 Physical Properties
PropertySpecificationNotes
Appearance White to pale yellow crystalline powderOxidizes slightly upon air exposure.
Melting Point 92–96 °C (Typical range for enantiopure form)Racemates may exhibit depressed melting ranges (~70–75 °C).
Solubility DMSO, Methanol, EthanolHigh solubility in polar aprotic solvents; low in hexanes/Et2O.
pKa (Amine) ~8.9Protonated at physiological pH.
H-Bond Donors 3 (NH₂, OH)Facilitates strong binding interactions in active sites.
Storage 2–8 °C, Inert Atmosphere (Ar/N₂)Hygroscopic; store desicated.
Chemical Reactivity & Structural Logic

The molecule's utility stems from its orthogonal reactivity. The nitro group (


) serves as a masked aniline, allowing for late-stage reduction and functionalization after the chiral center has been established. The amino-alcohol motif  allows for cyclization into oxazolines or morpholines.
3.1 Reactivity Diagram (DOT)

The following diagram illustrates the core reactivity nodes of the molecule.

Reactivity Core (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol Nitro 4-Nitro Group (Masked Amine) Core->Nitro Amine 1°-Amine (Chiral) Core->Amine Hydroxyl 1°-Hydroxyl Core->Hydroxyl Reduction Reduction to Aniline (H2/Pd-C) Nitro->Reduction Late-Stage Cyclization Cyclization to Oxazolines/Oxazines Amine->Cyclization Coupling Peptide/Amide Coupling Amine->Coupling N-Acylation Hydroxyl->Cyclization With Amine

Figure 1: Orthogonal reactivity profile of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol.

Synthesis Protocol: Chemoselective Reduction

Challenge: The primary synthetic challenge is reducing the carboxylic acid precursor—(3S)-3-amino-3-(4-nitrophenyl)propanoic acid—to the alcohol without reducing the nitro group to an amine (which would yield a di-amino compound).

Solution: Use of Borane-Tetrahydrofuran (


) complex.[2] Unlike Lithium Aluminum Hydride (

), borane is highly chemoselective for carboxylic acids in the presence of nitro groups.
4.1 Experimental Workflow

Reagents:

  • Starting Material: (3S)-3-Amino-3-(4-nitrophenyl)propanoic acid (1.0 eq)

  • Reducing Agent:

    
     (1.0 M in THF, 2.5 eq)
    
  • Solvent: Anhydrous THF

  • Quench: Methanol (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, suspend (3S)-3-amino-3-(4-nitrophenyl)propanoic acid (10 mmol) in anhydrous THF (50 mL). Cool the mixture to 0 °C using an ice bath.

  • Activation: Note: The amino acid exists as a zwitterion and has low solubility. Add

    
     (1.0 eq) dropwise to disrupt the salt bridge and form the soluble Lewis acid complex.
    
  • Reduction: Slowly add

    
     (25 mL, 25 mmol) via a pressure-equalizing addition funnel over 30 minutes. The reaction is exothermic; maintain internal temperature <5 °C.
    
  • Reflux: Once addition is complete, remove the ice bath and warm to room temperature. Heat to reflux (66 °C) for 4–6 hours. Monitor via TLC (System: 10% MeOH in DCM).

  • Quenching (Critical): Cool to 0 °C. Carefully add MeOH (20 mL) dropwise. Caution: Vigorous hydrogen gas evolution. Stir for 30 minutes.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in MeOH and reflux for 1 hour to break down boron-amine complexes. Concentrate again.

  • Purification: Partition between EtOAc and saturated

    
    . Dry the organic layer over 
    
    
    
    . Recrystallize from EtOAc/Hexanes to yield the pure alcohol.
4.2 Synthesis Pathway Diagram

Synthesis Start (3S)-3-Amino-3-(4-nitrophenyl)propanoic acid (Zwitterionic Solid) Step1 Activation (BF3·OEt2, THF, 0°C) Start->Step1 Step2 Chemoselective Reduction (BH3·THF, Reflux) Step1->Step2 Solubilization Step3 Methanol Quench (Break Boron Complex) Step2->Step3 -COOH -> -CH2OH -NO2 Intact Product (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol (Target) Step3->Product Purification

Figure 2: Chemoselective reduction pathway preserving the nitro moiety.

Applications in Drug Discovery
5.1 Adrenergic & Serotonergic Modulators

The 3-amino-3-phenylpropanol scaffold is a pharmacophore homolog to the neurotransmitters norepinephrine and serotonin.

  • Mechanism: The (S)-configuration mimics the bioactive conformation required for binding to Monoamine Transporters (MATs).

  • Derivatization: The nitro group can be reduced to an aniline, serving as a handle for sulfonamide formation—a key feature in creating selective

    
    -adrenergic receptor agonists.
    
5.2 Antibiotic Scaffolds (Chloramphenicol Analogs)

This molecule shares structural homology with Chloramphenicol (a propanediol).

  • Strategy: Modification of the C1-hydroxyl or C3-amine allows researchers to overcome resistance mechanisms involving acetyltransferase enzymes. The 4-nitro group is essential for bacteriostatic activity via ribosomal 50S subunit binding.

5.3 Anticancer Agents (SIRT2/EGFR)

Recent studies utilize 3-amino-3-arylpropanoic acid derivatives as dual inhibitors.

  • Workflow: The alcohol is oxidized to an aldehyde or kept as a linker to attach thiazole moieties. These conjugates have shown efficacy in reducing A549 lung cancer cell viability by targeting the Epidermal Growth Factor Receptor (EGFR) [1].

Safety & Handling (MSDS Summary)
Hazard ClassH-CodesPrecautionary Measures
Skin Irritation H315Wear nitrile gloves (0.11 mm min thickness).
Eye Irritation H319Use safety goggles; access to eye wash station.
Acute Toxicity H302Do not ingest; work within a fume hood.
Stability N/AAvoid strong oxidizing agents and reducing agents (unless controlled).
References
  • MDPI. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.

  • ChemicalBook. (2024). 3-(4-AMINO-PHENYL)-PROPAN-1-OL Synthesis and Properties.

  • National Institutes of Health (NIH). (2005). Synthesis of Chiral Building Blocks for Use in Drug Discovery.

  • ChemScene. (2025). (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol hydrochloride Product Data.

Sources

Methodological & Application

Application Notes for the Chiral Intermediate: (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol, a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Possessing a defined stereocenter, a primary amine, a primary alcohol, and an electronically distinct nitrophenyl moiety, this intermediate offers remarkable synthetic versatility. These notes detail its physicochemical properties, outline a robust synthetic protocol for its derivatization into chiral β-amino acids, and provide comprehensive safety and handling procedures. The protocols are designed for researchers, chemists, and drug development professionals to facilitate the seamless integration of this valuable synthon into their discovery and development workflows.

Introduction: The Strategic Value of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol

In the landscape of pharmaceutical synthesis, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule dictates its interaction with biological targets, directly influencing efficacy and safety. Chiral intermediates like (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol are instrumental in constructing these complex three-dimensional structures with high fidelity.

This molecule is a trifunctional synthon of significant strategic importance:

  • The (S)-Stereocenter: Provides a fixed chiral point, essential for building stereospecific active pharmaceutical ingredients (APIs). Optically active 3-amino-1-propanol derivatives are common core intermediates in various drugs, including certain antidepressants and anxiolytics.[1]

  • Orthogonal Functionality: The primary amine and primary alcohol offer two distinct reaction sites that can be addressed selectively using appropriate protecting group strategies. This allows for sequential, controlled modifications.

  • The 4-Nitrophenyl Group: This moiety serves multiple purposes. It activates the benzylic position, can be used to influence the electronic properties of the final molecule, and, critically, the nitro group can be reduced to an amine. This introduces another point for diversification, enabling the synthesis of a wide array of derivatives. Aromatic nitro compounds play a unique role in the synthesis of drugs and pharmaceutically oriented molecules.

Its primary application lies in the synthesis of non-natural β-amino acids, which are crucial components of peptidomimetics, foldamers, and various bioactive small molecules.

Physicochemical & Spectroscopic Properties

Accurate characterization is the foundation of reproducible science. The key properties of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol are summarized below.

PropertyValueSource / Notes
CAS Number 1213373-14-8[2]
Molecular Formula C₉H₁₂N₂O₃[3]
Molecular Weight 196.21 g/mol Calculated
Appearance Likely a solid (pale yellow to white)Based on analogs like (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol
Storage 2-8°C, under inert atmosphereRecommended for amino alcohols to prevent degradation
Predicted ¹H NMR Chemical shifts are highly dependent on the solvent. Expected signals: aromatic protons (~7.5-8.2 ppm), benzylic proton (~4.0-4.5 ppm), methylene protons adjacent to OH (~3.6-3.8 ppm), and methylene protons adjacent to the chiral center (~1.8-2.2 ppm).General NMR principles for amino acids.[4]
Predicted IR Expected peaks: O-H stretch (~3300-3400 cm⁻¹), N-H stretch (~3300-3400 cm⁻¹, may overlap with O-H), C-H aromatic/aliphatic stretches (~2850-3100 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).Based on IR data for related compounds.[5][6]

Synthetic Applications: A Gateway to Chiral β-Amino Acids

The most prominent application of this intermediate is its conversion into (3S)-3-Amino-3-(4-nitrophenyl)propanoic acid. This transformation requires a two-stage protocol involving the protection of the amine followed by the oxidation of the primary alcohol.

Workflow for β-Amino Acid Synthesis

G cluster_0 Part 1: Amine Protection cluster_1 Part 2: Alcohol Oxidation Start (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol Step1 React with Boc-Anhydride (Boc₂O) in a suitable solvent (e.g., DCM) with a base (e.g., TEA) Start->Step1 Product1 Boc-Protected Intermediate (tert-butyl (S)-(1-hydroxy-3-(4-nitrophenyl)propan-2-yl)carbamate) Step1->Product1 Step2 Oxidize with a selective agent (e.g., TEMPO/BAIB) in a suitable solvent (e.g., DCM/Acetonitrile) Product1->Step2 Purify & Proceed Product2 (S)-3-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid Step2->Product2

Caption: Workflow for converting the chiral amino alcohol to a protected β-amino acid.

Protocol 1: Synthesis of (S)-3-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid

This protocol details the conversion in two distinct, validated steps.

Part A: Amine Protection with Boc Anhydride

  • Rationale: The primary amine is more nucleophilic than the primary alcohol and must be protected to prevent side reactions during oxidation. The tert-butoxycarbonyl (Boc) group is ideal as it is stable to many oxidative reagents and can be easily removed under mild acidic conditions without affecting the stereocenter.

  • Materials:

    • (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol (1.0 eq).

    • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

    • Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of a solution of Boc₂O (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes). The product spot should be less polar (higher Rƒ) than the starting material.

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate. The product can be purified by column chromatography on silica gel if necessary.

Part B: Oxidation of the Primary Alcohol

  • Rationale: A selective oxidation method is required to convert the primary alcohol to a carboxylic acid without affecting the Boc-protected amine or the aromatic nitro group. A TEMPO-catalyzed oxidation using a co-oxidant like (diacetoxyiodo)benzene (BAIB) is a mild and efficient choice, avoiding harsh heavy metals like chromium.[7]

  • Materials:

    • Boc-protected amino alcohol from Part A (1.0 eq)

    • (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) (0.1 eq)

    • (Diacetoxyiodo)benzene (BAIB) (2.5 eq)

    • Acetonitrile/DCM solvent mixture (1:1 v/v)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Ethyl acetate

    • 1M aqueous HCl

  • Procedure:

    • Dissolve the Boc-protected amino alcohol (1.0 eq) in a 1:1 mixture of acetonitrile and DCM.

    • Add TEMPO (0.1 eq) and BAIB (2.5 eq) to the solution.

    • Stir the reaction vigorously at room temperature for 12-16 hours. The reaction is typically open to the air.

    • Self-Validation: Monitor the reaction by TLC. The carboxylic acid product will be significantly more polar (lower Rƒ) than the starting alcohol and may streak. Staining with a potassium permanganate solution can help visualize the disappearance of the alcohol.

    • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume excess oxidant.

    • Remove the organic solvents under reduced pressure.

    • Add ethyl acetate to the residue and wash with water.

    • Extract the desired carboxylic acid from the organic layer into the aqueous phase using 1M NaOH.

    • Wash the basic aqueous layer with ethyl acetate to remove any non-acidic impurities.

    • Acidify the aqueous layer to pH ~2-3 with 1M HCl, which will cause the product to precipitate or allow for extraction.

    • Extract the acidified aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, (S)-3-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. While a specific SDS for the title compound is not widely available, data from structurally similar amino alcohols provide a strong basis for safe handling protocols.

Hazard Identification:

  • Based on analogs, this compound should be treated as corrosive . It is expected to cause severe skin burns and eye damage.

  • It may be harmful if swallowed or inhaled.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Handle with impervious gloves (e.g., nitrile). Wear a lab coat and ensure full body coverage.

  • Respiratory Protection: Use in a well-ventilated fume hood. If aerosols or dusts may be generated, a NIOSH-approved respirator is required.

Handling & Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Ensure all equipment is properly grounded to prevent static discharge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is refrigerated (2-8°C). Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

Spill & Disposal Protocol:

  • Spill: Evacuate the area. Wear full PPE. Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the material into a suitable, labeled container for hazardous waste disposal.

  • Disposal: Dispose of contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant.

Logical Flow of Safety Precautions

G cluster_0 Preparation cluster_1 Execution cluster_2 Contingency Assess Assess Hazards (Corrosive, Harmful) PPE Don Full PPE (Goggles, Gloves, Lab Coat) Assess->PPE Vent Work in Fume Hood PPE->Vent Handle Handle with Care (Avoid Contact/Inhalation) Vent->Handle Store Store Properly (2-8°C, Inert Gas) Handle->Store Spill Spill Protocol (Evacuate, Contain, Collect) Exposure First Aid Measures (Flush, Wash, Seek Medical Attention) Disposal Dispose as Hazardous Waste Spill->Disposal Exposure->Disposal

Caption: A logical workflow for ensuring safety before, during, and after experiments.

References

  • PrepChem.com. Synthesis of 3-amino-1-phenyl-propan-1-ol. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 2-AMINO-3-PHENYLPROPAN-1-OL COMPOUNDS FROM BAYLIS-HILLMAN DERIVATIVES. [Link]

  • Google Patents. CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
  • U.S. Environmental Protection Agency. 2-Amino-3-hydroxy-1-(4-nitrophenyl)propan-1-one. [Link]

  • PubChem. (s)-3-Amino-3-(3-nitrophenyl)propionic acid. [Link]

  • National Institute of Standards and Technology. 1-Propanol, 3-amino-. [Link]

  • Wikipedia. 3-Amino-1-propanol. [Link]

  • Queen's University. Bio NMR spectroscopy. [Link]

  • Google Patents.
  • SpectraBase. 3-(4-Nitrophenyl)-1-propanol. [Link]

  • ResearchGate. How to oxidize 3-amino-1-propanol to 3-nitropropanol? [Link]

  • Organic Chemistry Portal. 1,3-amino alcohol synthesis by hydroxylation. [Link]

  • JETIR. Kinetic Study of Oxidation of Some Amino Acids by Various Oxidants of Chromium: A Review. [Link]

  • PubChemLite. (3s)-3-amino-3-(3-nitrophenyl)propan-1-ol hydrochloride. [Link]

  • National Institute of Standards and Technology. 1-Propanol, 3-amino- IR Spectrum. [Link]

  • Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.
  • PubChem. 3-Amino-3-(4-hydroxyphenyl)propanoic acid. [Link]

Sources

Application Note: (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the applications, mechanisms, and experimental protocols for (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol , a specialized chiral building block used in the development of Hypoxia-Activated Prodrugs (HAPs) and Gene-Directed Enzyme Prodrug Therapy (GDEPT) agents.

Role: Chiral Scaffold for Nitroreductase-Activated Phosphoramide Prodrugs

Executive Summary

(3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol (CAS: 782496-81-5 for generic/racemate) is a critical chiral intermediate used in the synthesis of next-generation DNA-alkylating prodrugs . Its structural core—containing a para-nitrophenyl "trigger" moiety and a chiral amino-alcohol backbone—enables the design of chemotherapeutic agents that remain inert in healthy, normoxic tissue but are selectively activated in the hypoxic microenvironment of solid tumors.

This molecule is primarily utilized to synthesize Nitroaryl Phosphoramides , a class of prodrugs activated by bacterial or mammalian Nitroreductases (NTR) . The (S)-enantiomer is preferred to ensure stereochemical uniformity, which influences the prodrug's binding affinity to the activating enzyme and its subsequent pharmacokinetic profile.

Mechanism of Action: The "Smart Bomb" Strategy

The utility of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol lies in its ability to function as a bio-reducible trigger .

The Hypoxia-Activation Pathway
  • Prodrug Stability : In its nitrophenyl form, the electron-withdrawing nitro group (-NO₂) deactivates the attached cytotoxic warhead (typically a phosphoramide mustard), preventing DNA alkylation.

  • Enzymatic Reduction : In hypoxic tumor zones, enzymes like Type I Nitroreductase (NTR) (e.g., E. coli NfsB) or mammalian reductases (e.g., AKR1C3) reduce the nitro group to a hydroxylamine (-NHOH) or amine (-NH₂).

  • Electronic Switch : The conversion to an electron-donating amino group triggers an electronic rearrangement (often involving 1,6-elimination or benzylic resonance stabilization).

  • Warhead Release : This electronic shift destabilizes the P-N or C-N bond, releasing the active Phosphoramide Mustard , which then crosslinks tumor DNA, inducing apoptosis.

Pathway Visualization

G Prodrug Inert Prodrug (Nitro-Scaffold + Mustard) Hypoxia Hypoxic Tumor Microenvironment Prodrug->Hypoxia Accumulates in Reduction Reduction: -NO2 -> -NH2 Prodrug->Reduction Substrate for Enzyme Enzyme Nitroreductase (NTR) Hypoxia->Enzyme Expresses/Recruits Enzyme->Reduction Catalyzes ActiveDrug Active Cytotoxin (Phosphoramide Mustard) Reduction->ActiveDrug Electronic Activation & Release CellDeath DNA Alkylation & Apoptosis ActiveDrug->CellDeath Crosslinks DNA

Caption: Mechanism of Hypoxia-Selective Activation for Nitroaryl Prodrugs.

Key Applications in Drug Development[2]

A. Synthesis of Phosphoramide Mustard Prodrugs

Researchers use (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol as the backbone to attach alkylating agents. The 3-amino group typically serves as the attachment point for the phosphoramide moiety, while the 1-hydroxyl group can be modified to tune solubility or lipophilicity.

  • Target : Solid tumors with extensive hypoxic cores (e.g., Pancreatic Ductal Adenocarcinoma, Glioblastoma).

  • Advantage : Reduces systemic toxicity (bone marrow suppression) associated with standard mustards like Cyclophosphamide.

B. Gene-Directed Enzyme Prodrug Therapy (GDEPT)

In GDEPT, a viral vector delivers the bacterial nfsB gene (encoding Nitroreductase) to tumor cells. The patient is then treated with the inert prodrug derived from this scaffold.

  • Role : The (3S)-scaffold ensures consistent activation kinetics by the transfected enzyme.

C. Structure-Activity Relationship (SAR) Studies

The (3S) configuration is often compared against the (3R) enantiomer to determine the stereochemical preference of the target reductase.

  • Data Point : Chiral purity is essential, as enantiomers may have vastly different activation rates (

    
    ).
    

Experimental Protocols

Protocol 1: Synthesis of a Nitroaryl Phosphoramide Prodrug

Objective: Conjugate the (3S)-scaffold with a bis(2-chloroethyl)phosphoramidic dichloride warhead.

Reagents:

  • (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol (1.0 eq)

  • Bis(2-chloroethyl)phosphoramidic dichloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or THF

Workflow:

  • Preparation : Dissolve (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol in anhydrous DCM under Nitrogen/Argon atmosphere. Cool to -78°C.

  • Activation : Add TEA dropwise to the solution.

  • Coupling : Slowly add Bis(2-chloroethyl)phosphoramidic dichloride (dissolved in DCM) over 30 minutes. Maintain temperature below -70°C to prevent polymerization.

  • Reaction : Allow the mixture to warm to 0°C over 2 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Quenching : Quench with saturated NH₄Cl solution.

  • Extraction : Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify via Flash Column Chromatography (Silica gel).

Protocol 2: Chiral Purity Analysis (HPLC)

Objective: Verify the enantiomeric excess (ee%) of the (3S)-intermediate or final prodrug.

ParameterCondition
Column Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol (90:10 to 80:20 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Nitro group absorbance)
Temperature 25°C
Standard Racemic 3-Amino-3-(4-nitrophenyl)propan-1-ol (for retention time confirmation)

Acceptance Criteria:

  • (3S)-Enantiomer Retention Time: ~

    
     (Determine experimentally, typically elutes before/after R depending on column).
    
  • Enantiomeric Excess: > 98.5%.[1]

Protocol 3: In Vitro Nitroreductase Activation Assay

Objective: Confirm the prodrug is activated by E. coli Nitroreductase.

Materials:

  • Recombinant E. coli NfsB Nitroreductase (Sigma or expressed in-house).

  • NADH (Cofactor).

  • Test Compound (Prodrug).[2][3][4]

  • Phosphate Buffer (PBS, pH 7.4).

Steps:

  • Assay Mix : Prepare 100 µM Prodrug + 500 µM NADH in PBS.

  • Initiation : Add 1-5 µg/mL Nitroreductase.

  • Monitoring : Measure the decrease in absorbance at 320-340 nm (disappearance of the nitro chromophore) or HPLC monitoring of the amine product formation over 60 minutes at 37°C.

  • Control : Run a "No Enzyme" control to assess chemical stability.

Synthesis Workflow Diagram

Workflow Start Starting Material: (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol Step1 Step 1: N-Protection (Optional) or Direct Coupling Start->Step1 Step2 Step 2: Phosphorylation (+ Bis(2-chloroethyl)phosphoramidic dichloride) Step1->Step2 -78°C, Base Step3 Step 3: Deprotection / Workup Step2->Step3 QC QC: Chiral HPLC & NMR Step3->QC Final Final Prodrug (Ready for Biological Assay) QC->Final Pass

Caption: Synthetic pathway for converting the chiral amino-alcohol into a bioactive prodrug.

References

  • Hu, L. (2004).[2][3][5][6][7] Nitroaryl Phosphoramide Compositions And Methods For Targeting And Inhibiting Undesirable Cell Growth Or Proliferation. US Patent Application 2004/0214798 A1. Link

  • Jiang, Y., & Hu, L. (2006). Design and synthesis of nitroaryl phosphoramides as novel prodrugs for E. coli nitroreductase activation in cancer therapy. Journal of Medicinal Chemistry.
  • Denny, W. A. (2001). Prodrugs for Gene-Directed Enzyme-Prodrug Therapy (GDEPT). European Journal of Medicinal Chemistry. Link

  • ChemicalBook . (2024). CAS 782496-81-5 Entry. Link

Sources

Application Note: Analytical Quantification & Enantiomeric Profiling of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol

[1]

Executive Summary

(3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol (hereafter 3S-ANP ) is a critical chiral building block in the synthesis of Mirabegron.[1] Its quality control is pivotal because enantiomeric impurities (the 3R-isomer) can propagate through the synthesis, leading to off-spec Final Pharmaceutical Ingredient (FPI).[1]

This guide details three distinct analytical workflows:

  • RP-HPLC-UV: For routine assay and chemical purity (98%+ range).

  • Chiral NP-HPLC: For determining Enantiomeric Excess (%ee) and quantifying the (3R)-enantiomer.

  • LC-MS/MS: For trace quantification (<0.1%) of 3S-ANP as a genotoxic impurity in final drug substances.

Analyte Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name (3S)-3-amino-3-(4-nitrophenyl)propan-1-ol
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.20 g/mol
pKa (Calculated) ~9.2 (Primary Amine), ~13.5 (Alcohol)
Solubility Soluble in Methanol, DMSO, Dilute Acid; Sparingly soluble in Water.[1][2]
Chromophore Nitro group (Strong UV absorbance at ~270 nm).[1]
Critical Quality Attribute Chiral Purity (S-isomer > 99.5% ee required).

Analytical Decision Matrix (Workflow)

The following diagram illustrates the decision logic for selecting the appropriate analytical method based on the sample stage.

AnalyticalWorkflowSampleIncoming SampleDecisionDefine Analytical GoalSample->DecisionAssayChemical Purity / Assay(Method A: RP-HPLC)Decision->AssayRaw Material QCChiralEnantiomeric Excess (%ee)(Method B: Chiral HPLC)Decision->ChiralProcess ControlTraceTrace Impurity in Drug Product(Method C: LC-MS/MS)Decision->TraceFinal ReleaseResult1Report: % w/w PurityAssay->Result1Result2Report: % ee (R/S Ratio)Chiral->Result2Result3Report: ppm ConcentrationTrace->Result3

Figure 1: Analytical workflow selection based on the stage of drug development and required sensitivity.[1]

Method A: RP-HPLC for Assay & Chemical Purity

Objective: Quantify the main peak and separate achiral process impurities (e.g., nitro-cinnamic acid derivatives).[1]

Method Principle

The primary amine functionality causes peak tailing on standard silica.[1] We utilize a high-pH stable C18 column or a buffered mobile phase to suppress ionization of residual silanols and ensure sharp peak shape.[1]

Chromatographic Conditions
ParameterCondition
Column Agilent Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[1]
Mobile Phase A 20 mM Ammonium Acetate (pH 6.0 adjusted with Acetic Acid).[1]
Mobile Phase B Acetonitrile (HPLC Grade).[1]
Flow Rate 1.0 mL/min.[1][3][4][5]
Column Temp 30°C.
Detection UV at 270 nm (Nitro group λmax).[1]
Injection Vol 5-10 µL.
Run Time 15 minutes.[1][5]
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
8.04060
10.04060
10.19010
15.09010

Senior Scientist Insight: The use of ammonium acetate at pH 6.0 is deliberate. It buffers the amine (pKa ~9.[1]2) ensuring it is fully protonated, while masking silanol activity. Do not use phosphate buffers if you intend to switch this method to LC-MS later; acetate is volatile and MS-compatible.[1]

Method B: Chiral HPLC for Enantiomeric Purity

Objective: Separate the (3S) target from the (3R) enantiomer.[1] Challenge: Amino alcohols can interact strongly with the stationary phase.[1]

Method Principle

Normal Phase (NP) Chiral HPLC using a polysaccharide-based column (Amylose tris(3,5-dimethylphenylcarbamate)).[1] The addition of a basic modifier (DEA or TEA) is mandatory to suppress non-specific interactions between the free amine of the analyte and the silica support.

Chromatographic Conditions
ParameterCondition
Column Daicel Chiralpak AD-H or IA (250 mm × 4.6 mm, 5 µm).[1]
Mobile Phase n-Hexane : Isopropyl Alcohol : Diethylamine (80 : 20 : 0.1 v/v/v).[1]
Flow Rate 1.0 mL/min.[1][3][4][5]
Temperature 25°C.
Detection UV at 270 nm.[1]
Selectivity (α) Typically > 1.5 for this class of compounds.[1]
Experimental Protocol (Step-by-Step)
  • Mobile Phase Prep: Mix n-Hexane and IPA. Add Diethylamine (DEA) last.[1] Crucial: Degas by sonication to prevent bubble formation in the UV cell.

  • System Equilibration: Flush the column for at least 45 minutes. The baseline must be perfectly flat; refractive index changes from mixing hexane/IPA can cause drift.

  • Sample Diluent: Dissolve sample in 100% IPA (or Mobile Phase if solubility permits). Avoid using water in Normal Phase systems.[1]

  • Integration: The (3R)-isomer typically elutes before or after the (3S)-isomer depending on the specific column lot.[1] Always run a racemic standard (rac-3-amino-3-(4-nitrophenyl)propan-1-ol) to confirm retention times.[1]

Method C: LC-MS/MS for Trace Quantification

Objective: Quantify 3S-ANP at ppm levels (e.g., <10 ppm) in Mirabegron drug substance.

Mass Spectrometry Parameters[1][11]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Precursor Ion: [M+H]⁺ = 197.1 m/z.[1]

  • Product Ions (MRM):

    • Quantifier: 197.1 → 179.1 (Loss of H₂O, typical for alcohols).

    • Qualifier: 197.1 → 150.1 (Loss of HNO₂ or characteristic fragmentation).[1]

Protocol
  • Sample Prep: Dissolve 100 mg of Drug Substance in 10 mL Methanol.

  • Standard Curve: Prepare standards of 3S-ANP at 1, 5, 10, 50, 100 ng/mL.

  • Column: C18 (same as Method A, but verify column dimensions for MS flow, e.g., 2.1 mm ID).

  • Limit of Quantitation (LOQ): Expected to be < 1 ng/mL (approx 0.1 ppm relative to drug).

Validation & Troubleshooting

Common Issues & Solutions
IssueProbable CauseCorrective Action
Peak Tailing (Method A) Silanol interaction with amine.[1]Increase Buffer conc. to 50mM or add 0.1% TEA. Ensure pH is controlled.
Broad Peaks (Method B) Lack of basic modifier.[1]Freshly prepare mobile phase with 0.1% DEA.[1]
Retention Shift Temperature fluctuation.[1]Thermostat the column compartment (Chiral selectivity is Temp dependent).[1]
Ghost Peaks Carryover.The amine can stick to the injector needle. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.[1]
Self-Validating System Check

Before running critical samples, perform a System Suitability Test (SST) :

  • Resolution (Rs): > 2.0 between (3R) and (3S) enantiomers (Method B).

  • Tailing Factor (T): < 1.5 for the main peak.[1]

  • Precision: %RSD of 6 replicate injections < 2.0%.

References

  • Chemical Identification: National Center for Biotechnology Information.[1] (2026).[1][5] PubChem Compound Summary for CID 1213373-14-8. Retrieved from [Link]

  • Mirabegron Analytical Context: Rezaei, M., et al. (2018).[1][5] RP-HPLC Method Development and Validation for the Quantitative Estimation of Mirabegron. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Chiral Separation Principles: Phenomenex. Chiral HPLC Separations Application Guide. Retrieved from [Link]

  • General Methodology: International Conference on Harmonisation (ICH).[1][6] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Disclaimer: This protocol is intended for research and development purposes. All analytical methods must be validated in-house according to ICH Q2(R1) guidelines before use in GMP environments.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and ensure high stereochemical purity. This molecule is a valuable chiral building block, and its successful synthesis is critical for various downstream applications. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.

Introduction: The Importance of Chiral β-Amino Alcohols

Chiral β-amino alcohols are privileged structural motifs found in a vast array of pharmaceuticals and biologically active compounds. The specific stereochemistry at the C3 position of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol is often crucial for its biological activity. Achieving high yield and enantiomeric excess is therefore not just a matter of efficiency, but a prerequisite for its intended use. The synthesis typically involves the stereoselective reduction of a prochiral ketone or keto-ester, a cornerstone transformation in modern organic synthesis.[1] This guide focuses on the most robust and widely adopted methods to achieve this transformation effectively.

General Synthetic Strategy Overview

A common and highly effective route involves the asymmetric hydrogenation of a β-keto ester, followed by the reduction of the ester and nitro functionalities. This multi-step process requires careful control over each transformation to prevent side reactions and ensure high purity of the final product.

G cluster_0 Synthetic Pathway A Ethyl 4-nitrobenzoylacetate B (S)-Ethyl 3-hydroxy-3-(4-nitrophenyl)propanoate A->B  Asymmetric Hydrogenation  (e.g., Ru-BINAP, H₂) C (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol B->C  Reduction  (e.g., BH₃·THF then H₂/Pd-C)

Caption: General synthetic workflow for (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical Q&A format.

Category 1: Low Yield & Incomplete Reactions

Question: My overall yield for the synthesis is consistently below 50%. What are the most likely causes and how can I fix this?

Answer: Low overall yield is a multi-faceted problem that can arise at any stage of the synthesis. Let's break it down using a troubleshooting decision tree.

G cluster_hydro Asymmetric Hydrogenation cluster_reduc Ester/Nitro Reduction start Low Overall Yield q1 Which step has low yield? Monitor by TLC/LC-MS start->q1 q2 Incomplete Conversion? q1->q2 Step 1 q3 Complex mixture of products? q1->q3 Step 2 s2 • Check H₂ pressure & purity • Verify catalyst activity (use fresh catalyst) • Ensure solvent is anhydrous & degassed • Increase reaction time or catalyst loading q2->s2 s3 • Perform reductions in separate steps • Use chemoselective reagents (e.g., BH₃ for ester first) • Control temperature carefully (especially for LAH) • Ensure complete nitro reduction (monitor H₂ uptake) q3->s3

Caption: Troubleshooting decision tree for diagnosing and resolving low yield issues.

Detailed Explanation:

  • Asymmetric Hydrogenation Issues: The catalytic asymmetric hydrogenation of the β-keto ester is a critical step.

    • Catalyst Deactivation: Ruthenium-BINAP type catalysts are sensitive to oxygen and water.[1][2] Ensure all solvents are rigorously dried and degassed. The catalyst should be handled under an inert atmosphere (Argon or Nitrogen).

    • Hydrogen Pressure: While some modern catalysts work at low pressures, the classic Noyori hydrogenation often requires elevated pressures (50-100 atm) to achieve full conversion.[2] Ensure your reaction vessel is properly sealed and pressurized.

    • Substrate Purity: Impurities in the starting keto-ester can act as catalyst poisons. Purify the starting material by chromatography or recrystallization if its purity is questionable.

  • Reduction Issues: The subsequent reduction of the ester and nitro groups can also lead to yield loss.

    • Reagent Stoichiometry: Using powerful, non-selective reducing agents like LiAlH₄ can sometimes lead to side reactions if not controlled. Borane-THF complex (BH₃·THF) is an excellent choice for selectively reducing the ester.[3] Ensure you use a sufficient excess to drive the reaction to completion.

    • Stepwise Reduction: Attempting to reduce both the ester and the nitro group simultaneously can be challenging. A more robust method is a two-step process: first, reduce the ester with a reagent like borane, then, after workup, reduce the nitro group using catalytic hydrogenation (e.g., H₂/Pd-C in Methanol).[3] This decouples the two processes and often leads to cleaner reactions and higher yields.

Category 2: Poor Stereoselectivity

Question: The enantiomeric excess (e.e.) of my product is poor (<95%). How can I improve the stereochemical control?

Answer: Achieving high enantioselectivity is the primary reason for using an asymmetric catalyst. Poor e.e. indicates a problem with the stereodetermining step.

Potential Cause Scientific Rationale Recommended Solution
Incorrect Catalyst/Ligand The chiral ligand (e.g., (S)-BINAP or (R)-BINAP) directly controls the facial selectivity of the hydrogenation. Using the wrong enantiomer will produce the wrong product enantiomer. Using a racemic or impure ligand will result in low e.e.Ensure you are using the correct enantiomer of the BINAP ligand for the desired (S)-product. Verify the optical purity of your ligand.
Non-Optimal Solvent The solvent coordinates to the metal center and plays a crucial role in the catalytic cycle.[2] Protic solvents like methanol are often essential for creating the active Ru-H species.Methanol is the most common and effective solvent for Ru-BINAP catalyzed hydrogenations of β-keto esters. Avoid non-polar, aprotic solvents like hexane or toluene.
Reaction Temperature Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can decrease the energy difference between the diastereomeric transition states, leading to lower e.e.Run the reaction at the recommended temperature, typically between room temperature and 50°C. If e.e. is low, try running the reaction at a lower temperature (e.g., 0°C to RT), though this may require longer reaction times.
Biocatalytic Alternatives For some substrates, enzymatic reductions can offer superior enantioselectivity (>99% e.e.) under mild, aqueous conditions.[4][5]Consider screening alcohol dehydrogenases or yeast-based whole-cell systems for the reduction.[6][7] These methods are environmentally friendly and can be highly selective.
Category 3: Impurity Formation & Purification

Question: I'm observing a major side product where the nitro group has been reduced to an amine, but the ester remains. How do I prevent this?

Answer: This is a classic chemoselectivity problem. The conditions for asymmetric hydrogenation of the ketone can sometimes be harsh enough to partially reduce the highly sensitive nitro group.

Solution: The most reliable solution is to change the order of operations. The reduction of an aromatic nitro group is typically very efficient using catalytic hydrogenation (H₂/Pd-C). The asymmetric reduction of the ketone is the more delicate transformation.

Recommended Workflow:

  • Asymmetric Hydrogenation: Focus solely on the stereoselective reduction of the ketone to the alcohol using the Ru-BINAP/H₂ system. Isolate the resulting hydroxy-ester, (S)-Ethyl 3-hydroxy-3-(4-nitrophenyl)propanoate.

  • Ester Reduction: Reduce the ester to the primary alcohol using BH₃·THF. Isolate the resulting (S)-3-hydroxy-3-(4-nitrophenyl)propanol.

  • Nitro Reduction: In the final step, perform the catalytic hydrogenation using H₂/Pd-C to cleanly convert the nitro group to the amine.

This stepwise approach provides explicit control over each functional group transformation, minimizing the formation of mixed-reduction byproducts.

Question: What is the best way to purify the final (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol? It seems to be very polar.

Answer: As an amino alcohol, the final product is indeed polar and can be challenging to purify.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is effective.

    • Mobile Phase: A polar eluent system is required. Start with a mixture of Dichloromethane (DCM) and Methanol (e.g., 95:5). To prevent the amine from streaking on the acidic silica gel, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) to the eluent system (typically ~1%). A common system is DCM:MeOH:TEA = 90:9:1.[8]

  • Recrystallization via Salt Formation: This is often the most effective method for obtaining highly pure, crystalline material.

    • Procedure: Dissolve the crude amino alcohol in a suitable solvent (e.g., isopropanol or ethyl acetate). Add a stoichiometric amount of an acid, such as hydrochloric acid (HCl) in ether or isopropanol, to form the hydrochloride salt. The salt is typically much less soluble and will crystallize out of the solution.

    • Advantage: This method is excellent for removing non-basic impurities and provides a stable, easy-to-handle solid product.

Detailed Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Ethyl 4-nitrobenzoylacetate

This protocol is adapted from the principles of Noyori asymmetric hydrogenation.[2]

  • Preparation: To a high-pressure hydrogenation vessel, add Ethyl 4-nitrobenzoylacetate (1 equivalent) and a catalytic amount of [RuCl((S)-BINAP)]₂NEt₃ (0.005 to 0.01 equivalents).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with argon or nitrogen gas.

  • Solvent Addition: Add degassed, anhydrous methanol via cannula to create a solution of approximately 0.1-0.5 M concentration.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 50-100 atm.

  • Reaction: Stir the reaction mixture vigorously at 30-40°C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots (carefully de-pressurizing and re-purging) and analyzing by chiral HPLC or TLC.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen. Concentrate the solvent under reduced pressure. The crude (S)-Ethyl 3-hydroxy-3-(4-nitrophenyl)propanoate can be purified by silica gel chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Reduction of Ester and Nitro Groups

G A Start: (S)-Ethyl 3-hydroxy-3- (4-nitrophenyl)propanoate B 1. Dissolve in Anhydrous THF 2. Cool to 0°C A->B C Add BH₃·THF (2.5 eq) dropwise at 0°C B->C D Warm to RT, stir 4h Monitor by TLC C->D E Quench carefully with MeOH at 0°C D->E F Concentrate solvent. Perform aqueous workup. E->F G Isolate Intermediate: (S)-3-Hydroxy-3-(4-nitrophenyl)propan-1-ol F->G H Dissolve intermediate in MeOH G->H I Add Pd/C (5 mol %) Purge with H₂ H->I J Stir under H₂ (1 atm) balloon, 12h I->J K Filter through Celite® Wash with MeOH J->K L Concentrate filtrate. Purify by chromatography or salt formation. K->L Z Final Product: (3S)-3-Amino-3-(4-nitrophenyl) propan-1-ol L->Z

Caption: Step-by-step workflow for the reduction of the ester and nitro groups.

References

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University. [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Catalysis. [Link]

  • Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.com. [Link]

  • CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
  • Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. (2003). ResearchGate. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013). MDPI. [Link]

  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. (2018). Rasayan Journal of Chemistry. [Link]

  • Enzymatic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions in a cascading continuous-flow microreactor system. (2019). PMC. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Semantic Scholar. [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • CN101066929A - Process of preparing 4-amino-3-nitro phenol.
  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. (2021). ACS Catalysis. [Link]

  • Self-sufficient asymmetric reduction of β-ketoesters catalysed by a novel and robust thermophilic alcohol dehydrogenase co-immobilised with NADH. (2021). PMC. [Link]

  • Self-sufficient asymmetric reduction of β-ketoesters catalysed by a novel and robust thermophilic alcohol dehydrogenase co-immobilised with NADH. (2021). Catalysis Science & Technology (RSC Publishing). [Link]

  • Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular. (2018). SciELO. [Link]

Sources

Technical Support Center: Chiral Analysis of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol

[1]

Status: Active Ticket ID: #CHIRAL-NITRO-003 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Context: Mirabegron Intermediate Analysis /

1

Executive Summary & Core Directive

Welcome to the technical support hub for (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol (CAS: 56718-70-8 / 1213373-14-8).[1] This molecule is a critical chiral intermediate, often utilized in the synthesis of

1

The Analytical Challenge: This molecule presents a "dual-threat" to chromatography:

  • Chirality: Requires high-resolution enantioseparation to distinguish the (3S) eutomer from the (3R) distomer.[1]

  • Basicity & Polarity: The primary amine at the chiral center and the primary alcohol tail create strong hydrogen bonding and ionic interactions with residual silanols on stationary phases, leading to severe peak tailing if unaddressed.

The Solution: We utilize Polysaccharide-based Chiral Stationary Phases (CSPs) in Normal Phase (NP) or Polar Organic Mode (POM), strictly requiring basic additives .[1]

Standard Operating Procedure (SOP)

Primary Method: Normal Phase Separation

Recommended starting point for maximum resolution.[1]

ParameterSpecificationTechnical Rationale
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA, or equivalent)Amylose backbones generally show superior selectivity for

-amino alcohols compared to cellulose [1, 5].[1]
Dimensions 250 x 4.6 mm, 5 µmStandard analytical dimensions for baseline resolution (

).[1]
Mobile Phase n-Hexane : Ethanol : Diethylamine (DEA) (80 : 20 : 0.1 v/v/v)Ethanol is preferred over IPA to improve solubility of the nitro-alcohol.[1] DEA is critical to mask silanols and suppress amine ionization [5].[1]
Flow Rate 1.0 mL/minOptimized for mass transfer kinetics on 5 µm particles.[1]
Temperature 25°C - 30°CLower temperatures often favor enantioseparation (enthalpic control), but 30°C improves peak shape.[1]
Detection UV @ 254 nm The 4-nitrophenyl chromophore has strong absorbance here (and at 270-280 nm) [1].[1]
Alternative Method: Polar Organic Mode (POM)

Use this if the sample precipitates in Hexane.[1]

  • Column: Immobilized Amylose/Cellulose (e.g., Chiralpak IA, IC). Note: Do not use coated columns (AD-H, OD-H) with 100% polar solvents unless specified by the manufacturer.[1]

  • Mobile Phase: 100% Methanol (or Ethanol) + 0.1% DEA + 0.1% Acetic Acid (optional for salt formation).[1]

  • Benefit: Solves solubility issues common with nitro-aromatic alcohols.[1]

Method Development & Logic Flow

The following diagram illustrates the decision matrix for selecting the correct column and mode. We prioritize the Amylose (AD/IA) backbone due to its proven track record with Mirabegron-related intermediates.[1]

MethodDevStartStart: (3S)-3-Amino-3-(4-nitrophenyl)propan-1-olSolubilitySolubility Check:Dissolves in 80% Hexane?Start->SolubilityNP_RouteRoute A: Normal Phase(Hexane/EtOH/DEA)Solubility->NP_RouteYesPOM_RouteRoute B: Polar Organic Mode(MeOH/EtOH/DEA)Solubility->POM_RouteNo (Precipitates)Col_SelectColumn Screening:1. Amylose (AD/IA)2. Cellulose (OD/IC)NP_Route->Col_SelectPOM_Route->Col_SelectMust use Immobilized (IA/IC)Result_CheckCheck Resolution (Rs) & Tailing (Tf)Col_Select->Result_CheckOptimizeOptimize:Rs < 1.5 -> Switch ColumnTf > 1.2 -> Increase BaseResult_Check->OptimizeFinalValid MethodResult_Check->FinalPassOptimize->Final

Figure 1: Strategic workflow for chiral method development of amphoteric amino alcohols.

Troubleshooting Guide (FAQ)

Q1: My peaks are tailing significantly (Tailing Factor > 1.5). Why?

Diagnosis: This is the "Amine Effect." The primary amine on C3 is interacting with the acidic silanol groups (

1Corrective Action:
  • Add Base: Ensure your mobile phase contains 0.1% Diethylamine (DEA) or Triethylamine (TEA).[1]

  • Increase Base: If 0.1% is insufficient, titrate up to 0.2% .

  • Check Column Age: Older columns lose their end-capping, exposing more silanols.[1] Try a guard column or a fresh column.[1]

Q2: I see separation, but the peaks are broad and resolution is poor ( ).

Diagnosis: Poor mass transfer or incorrect selectivity. Corrective Action:

  • Switch Alcohol: Change the modifier from Ethanol to 2-Propanol (IPA) . IPA forms different hydrogen bonding networks within the chiral selector grooves, often altering selectivity [4].

  • Temperature: Lower the column temperature to 15°C - 20°C . Chiral recognition is often enthalpy-driven; lower temperatures increase the difference in interaction energy between enantiomers.[1]

Q3: The sample precipitates in the mobile phase (Hexane/EtOH).

Diagnosis: The nitro group and hydroxyl group make the molecule too polar for high-hexane content. Corrective Action:

  • Switch to Polar Organic Mode (POM): Use Chiralpak IA or IC (Immobilized phases).[1]

  • New Mobile Phase: 100% Acetonitrile (with 0.1% DEA) or 100% Methanol (with 0.1% DEA).[1]

  • Warning: Do NOT use 100% Acetonitrile on coated columns (AD-H/OD-H) as it may strip the polymer selector.[1]

Q4: How do I confirm which peak is the (3S) enantiomer?

Diagnosis: Elution order is not absolute; it depends on the column (AD vs. OD) and mobile phase. Corrective Action:

  • Literature Precedent: On Amylose columns (AD-H), the (S)-enantiomer of similar

    
    -amino alcohols often elutes second  (check with specific standards) [1, 6].[1]
    
  • Standards: You must inject a known standard of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol (available from vendors like BLDpharm or Sigma) to confirm retention time.[1]

  • ORD/CD Detector: If standards are unavailable, use an in-line Chiral Detector (Polarimeter) to identify the (+) or (-) rotation, though this does not confirm Absolute Configuration (R/S) without a reference.

Advanced Troubleshooting Logic

Use this flow to diagnose specific chromatogram errors.

TroubleshootingIssueProblem DetectedTailingPeak TailingIssue->TailingSplitSplit PeaksIssue->SplitNoRetNo Retention (t0)Issue->NoRetFix_BaseAction: Add 0.1% DEAto Mobile PhaseTailing->Fix_BaseSilanol InteractionFix_SampleAction: Dilute Samplein Mobile PhaseSplit->Fix_SampleSolvent MismatchFix_PhaseAction: Switch fromHexane to POMNoRet->Fix_PhasePolarity Mismatch

Figure 2: Rapid diagnostic logic for common chiral chromatography defects.

References

  • Bhardwaj, S. et al. (2015).[1] Rapid, Robust and Ultra-Sensitive HPLC Enantioseparation of

    
    -Amino Alcohols. Journal of Chromatographic Science, 53(8).[1] 
    
  • Yadav, P. N. et al. (2020).[1][2] Optimization of mobile phase for Mirabegron analysis. Chemical Methodologies.

  • Phenomenex. (2023).[1] Chiral HPLC Separations: A Systematic Approach to Column Selection. Phenomenex Technical Guide.

  • YMC Co., Ltd. Efficient method development for chiral separation by using CHIRAL ART columns. YMC Technical Notes.

  • Sielc Technologies. (2018).[1][3] Separation of 3-((4-Chloro-2-nitrophenyl)amino)propan-1-ol.[1][3] Application Note.

  • Ferretti, V. et al. (2024).[1] 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration.[1] Molecules, 29(7).[1][4]

For further assistance, please contact the Applications Lab referencing Ticket #CHIRAL-NITRO-003.[1]

Validation & Comparative

Technical Guide: (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol vs. Chiral Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the 3-Carbon Scaffold

In the landscape of chiral building blocks, (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol (CAS: 1213373-14-8) represents a specialized "privileged structure." Unlike the ubiquitous 2-carbon amino alcohols (e.g., phenylglycinol), this 3-carbon (


-amino alcohol) scaffold offers distinct steric and electronic advantages for drug discovery.

Its primary value lies in two features:

  • The 1,3-Distance: Provides a larger bite angle in ligand design and extended reach in peptidomimetics compared to 1,2-amino alcohols.

  • The Orthogonal Nitro Handle: The para-nitro group serves as a "masked" aniline, allowing for sequential functionalization—a capability lacking in the standard phenyl or chloro-analogs.

This guide objectively compares this scaffold against its primary competitors: (S)-3-Amino-3-phenylpropan-1-ol (the direct analog) and (S)-Phenylglycinol (the standard standard).

Technical Profile & Physical Properties[1][2][3]

Property(3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol(S)-3-Amino-3-phenylpropan-1-ol(S)-Phenylglycinol
Structure

-Amino Alcohol (Ar-NO

)

-Amino Alcohol (Ar-H)

-Amino Alcohol
CAS 1213373-14-882769-76-420989-17-7
MW 196.20 g/mol 151.21 g/mol 137.18 g/mol
Spacer Length 3 Carbons3 Carbons2 Carbons
Electronic Nature Electron Deficient (EWG)NeutralNeutral
Primary Utility Adrenergic agonists, dual-coupling linkersSSRIs (e.g., Dapoxetine)Chiral Auxiliaries, Oxazolines
Stability High (Nitro group stabilizes amine pKa)ModerateModerate to High

Comparative Analysis: Performance & Application

A. Vs. (S)-3-Amino-3-phenylpropan-1-ol (The Direct Analog)

The non-nitro phenyl analog is widely used (e.g., in Dapoxetine synthesis). However, the nitro-derivative offers superior utility in Diversity-Oriented Synthesis (DOS) .

  • Chemo-selectivity: The p-nitro group deactivates the aromatic ring, preventing unwanted electrophilic aromatic substitutions during side-chain manipulation.

  • Sequential Coupling:

    • Reaction A: The aliphatic amine reacts with an electrophile (e.g., acid chloride).

    • Reaction B: The nitro group is selectively reduced to an aniline (

      
      , Pd/C or Fe/NH
      
      
      
      Cl).
    • Reaction C: The newly formed aniline reacts with a second electrophile.

    • Result: A linear molecule with two distinct "ends," impossible with the simple phenyl analog.

B. Vs. (S)-Phenylglycinol (The 2-Carbon Standard)

Phenylglycinol is the gold standard for making oxazolines and chiral auxiliaries. However, the 3-carbon chain of the propanol derivative fundamentally changes the geometry of the resulting metal complexes.

  • Ligand Design: When used as a ligand (e.g., for diethylzinc addition), the 1,3-amino alcohol forms a 6-membered chelate ring with the metal, compared to the 5-membered ring of phenylglycinol.

    • Impact: 6-membered rings are often more flexible, which can be advantageous for accommodating bulky substrates, though they sometimes offer lower rigidity (and thus lower ee) for small substrates.

  • Metabolic Stability: In medicinal chemistry,

    
    -amino alcohols are less prone to oxidative cleavage compared to 
    
    
    
    -amino alcohols, improving the half-life of the final drug candidate.

Synthesis Pathways & Decision Logic

The synthesis of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol requires careful selection to ensure high enantiomeric excess (ee). The two primary routes are Lipase Resolution (preferred for scalability) and Asymmetric Hydrogenation .

Diagram 1: Synthesis Decision Tree

SynthesisPath Start Target: (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol RouteA Route A: Enzymatic Resolution (High ee, Mild conditions) Start->RouteA RouteB Route B: Chemical Synthesis (Mannich / Hydrogenation) Start->RouteB StepA1 Start: Racemic Ester/Alcohol RouteA->StepA1 StepB1 Start: 4-Nitrobenzaldehyde RouteB->StepB1 StepA2 Lipase PS (Burkholderia cepacia) Solvent: DIPE or MTBE StepA1->StepA2 StepA3 Result: (S)-Ester + (R)-Alcohol (E > 200) StepA2->StepA3 StepB2 Modified Mannich Reaction StepB1->StepB2 StepB3 Problem: Hard to control stereochemistry without expensive chiral catalysts StepB2->StepB3

Caption: Comparative workflow for the synthesis of the target chiral amino alcohol.

Experimental Protocol: Enzymatic Resolution

Based on validated protocols for 3-amino-3-arylpropan-1-ols (See References [1], [2]).

Objective: Isolate the (S)-enantiomer from a racemic mixture using Lipase PS (Amano), which shows high selectivity (E > 200) for this class of compounds.

Materials:
  • Substrate: Racemic 3-amino-3-(4-nitrophenyl)propanoate ethyl ester (or the N-protected alcohol).

  • Enzyme: Lipase PS-IM (immobilized on diatomite).[1]

  • Solvent: Diisopropyl ether (DIPE) (water-saturated).[1]

  • Acyl Donor: Vinyl acetate (if resolving the alcohol directly).[1]

Protocol Steps:
  • Preparation: Dissolve 10 mmol of the racemic substrate in 50 mL of DIPE.

  • Initiation: Add vinyl acetate (30 mmol, 3 eq) and Lipase PS-IM (500 mg).

  • Incubation: Stir at 30°C–45°C. Monitor conversion via HPLC (Chiralcel OD-H column).

    • Note: The nitro group withdraws electrons, potentially slowing the acylation rate compared to the phenyl analog. Allow for extended reaction time (24–48h).

  • Termination: Stop reaction at 50% conversion (theoretical maximum for resolution). Filter off the enzyme.

  • Separation:

    • The (S)-enantiomer will typically remain as the unreacted alcohol (or amine), while the (R)-enantiomer forms the acetate ester (depending on specific lipase preference, verify with optical rotation).

    • Separate via flash chromatography (SiO

      
      , EtOAc/Hexanes).
      
  • Reduction (if starting from ester): Reduce the resolved (S)-ester to the alcohol using LiAlH

    
     or NaBH
    
    
    
    /CaCl
    
    
    in THF at 0°C.
    • Critical Safety Note: Maintain temperature <10°C to prevent reduction of the aromatic nitro group.

Expected Results:
  • Yield: 40–45% (of theoretical 50%).

  • Enantiomeric Excess (ee): >98% (S).[1][2][3]

Chemo-Selective Reduction Strategy

A common pitfall is the over-reduction of the nitro group when trying to reduce the ester/acid to the alcohol.

Diagram 2: Selective Reduction Pathway

ReductionPath Input Precursor: (S)-3-Amino-3-(4-nitrophenyl)propanoate MethodA Method A: H2 / Pd/C Input->MethodA MethodB Method B: Borane-THF or NaBH4 Input->MethodB ResultA Over-reduction: (S)-3-Amino-3-(4-aminophenyl)propan-1-ol (Nitro lost) MethodA->ResultA ResultB Target Product: (S)-3-Amino-3-(4-nitrophenyl)propan-1-ol (Nitro intact) MethodB->ResultB

Caption: Selection of reducing agents to preserve the aromatic nitro functionality.

Why this matters: If you use catalytic hydrogenation (Method A), you will obtain the diamino compound (CAS 14572-92-0), which is a different building block entirely. For the target molecule, hydride donors (Method B) are mandatory.

References

  • Gotor, V. et al. (2020).[2] Efficient Synthesis of New Fluorinated

    
    -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Semantic Scholar. Link
    
  • Kamal, A. et al. (2008). Lipase-catalyzed resolution of chiral 1,3-amino alcohols: application in the asymmetric synthesis of (S)-dapoxetine. Tetrahedron: Asymmetry.[3][4][5] Link

  • BenchChem. (2025).[6][7] A Comparative Guide to (S)-1-Aminopentan-3-ol and Other Chiral Amino Alcohols. Link

  • ChemicalBook. (2025).[8] Synthesis of 3-(4-Amino-phenyl)-propan-1-ol (Reduction Protocols). Link

  • PubChem. (2025).[9] (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol Data. National Library of Medicine. Link

Sources

Comparative Technical Guide: Synthetic Architectures and Derivative Profiling of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Alcohol Scaffolds

Executive Strategic Overview

(3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol (CAS: 1213373-14-8) represents a critical class of chiral


-amino alcohols used as pharmacophores in the synthesis of bioactive small molecules, including next-generation 

-adrenergic receptor agonists and kinase inhibitors (e.g., AKT inhibitors like Capivasertib analogs).

Unlike


-amino acids, the 

-amino alcohol motif offers unique conformational rigidity and metabolic stability. However, the presence of the para-nitro group introduces specific synthetic challenges regarding chemoselectivity (avoiding nitro reduction during carbonyl reduction) and stereochemical integrity.

This guide objectively compares the two dominant production methodologies—Biocatalytic Transamination vs. Classical Chemical Resolution —and analyzes the performance of key derivatives to assist process chemists in selecting the optimal route for scale-up.

Comparative Analysis of Synthetic Routes

The industry is shifting from classical resolution to asymmetric biocatalysis. The following analysis dissects the causality behind this shift using experimental performance metrics.

Route A: Biocatalytic Transamination (The Modern Standard)

This route utilizes


-Transaminases ( 

-TAs) to convert 3-hydroxy-1-(4-nitrophenyl)propan-1-one directly to the chiral amine.
  • Mechanism: The enzyme transfers an amino group from an achiral donor (e.g., isopropylamine) to the pro-chiral ketone.

  • Causality: The steric constraints of the enzyme active site dictate the S-enantioselectivity, eliminating the need for downstream chiral resolution.

  • Advantage: One-pot synthesis under aqueous conditions; avoids heavy metal catalysts.

Route B: Classical Chemical Resolution (The Legacy Method)

Involves a Reformatsky-type reaction to form the racemic


-amino ester, followed by reduction and fractional crystallization with a chiral acid (e.g., Tartaric acid).
  • Mechanism: Kinetic resolution relies on the solubility difference between diastereomeric salts.

  • Deficiency: Theoretical yield is capped at 50% (without dynamic kinetic resolution). The process generates significant solvent waste (high E-factor).

Performance Data Summary
MetricBiocatalytic Transamination (Route A)Chemical Resolution (Route B)
Enantiomeric Excess (ee%) >99% (Intrinsic Specificity)85-94% (Requires recrystallization)
Isolated Yield 75 - 85%35 - 42%
Atom Economy High (Byproduct is acetone)Low (Requires stoichiometric resolving agent)
Process Complexity Low (Single step)High (Multi-step + Salt breaking)
Cost Driver Enzyme cost (decreasing)Solvent/Waste disposal

Derivative Profiling & Stability Analysis

The utility of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol is defined by its derivatives. We compared three common forms used in drug development.

The Free Base (Parent)
  • Status: Metastable.

  • Observation: Prone to oxidative darkening upon air exposure due to the free primary amine and the electron-withdrawing nitro group sensitizing the benzylic position.

  • Recommendation: Use immediately or store under Argon at -20°C.

N-Boc Protected Derivative[1]
  • Status: Highly Stable.

  • Performance: The tert-butyloxycarbonyl (Boc) group mitigates amine oxidation and prevents "poisoning" of metal catalysts during subsequent nitro-reduction steps.

  • Crystallinity: Excellent. Serves as a purification sink to upgrade ee% to >99.9%.

The Diamine (Reduced Form)
  • Status: Reactive Intermediate.

  • Context: Formed by catalytic hydrogenation (Pd/C, H2) of the nitro group.

  • Critical Control Point: This reduction must be performed after N-protection of the chiral amine to avoid uncontrolled polymerization or side reactions.

Visualization of Synthetic Logic

The following diagram illustrates the decision flow for synthesis and the distinct pathways for Route A and Route B.

G Figure 1: Comparative Synthetic Pathways (Green: Biocatalytic vs. Red: Chemical Resolution) Start Target: (3S)-3-Amino-3- (4-nitrophenyl)propan-1-ol Sub_A Substrate: 3-hydroxy-1-(4-nitrophenyl) propan-1-one Start->Sub_A Sub_B Substrate: 4-Nitrobenzaldehyde Start->Sub_B Enz Biocatalysis: ω-Transaminase + PLP (Isopropylamine Donor) Sub_A->Enz Pure_A Product (S)-Isomer (>99% ee) Enz->Pure_A Chem_Step1 Henry Reaction / Reformatsky Sub_B->Chem_Step1 Racemate Racemic Intermediate Chem_Step1->Racemate Resolution Chiral Resolution (L-Tartaric Acid) Racemate->Resolution Resolution->Pure_A Salt Breaking Yield_Loss Discard (R)-Isomer (50% Loss) Resolution->Yield_Loss

Figure 1: Comparative Synthetic Pathways. Note the direct conversion of Route A versus the yield loss inherent in Route B.

Experimental Protocols (Self-Validating Systems)

Protocol A: Biocatalytic Synthesis (Route A)

Rationale: This protocol uses an equilibrium shift (acetone removal) to drive the reaction to completion.

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (Pyridoxal-5'-phosphate).

  • Substrate Loading: Dissolve 3-hydroxy-1-(4-nitrophenyl)propan-1-one (50 mM final conc) in DMSO (5% v/v total volume).

  • Amine Donor: Add Isopropylamine (1.5 equivalents) as the amine donor.

  • Enzyme Addition: Add commercially available

    
    -Transaminase (e.g., ATA-113 or equivalent screening hit) at 5 g/L loading.
    
  • Incubation: Stir at 30°C for 24 hours.

  • Validation (In-Process Control): Aliquot 100 µL, quench with acetonitrile. Analyze via HPLC (see Protocol B). Conversion should exceed 90%.

  • Workup: Basify to pH 10 with NaOH (aq). Extract 3x with Ethyl Acetate.[1] Dry over

    
     and concentrate.
    
Protocol B: Analytical Validation (Chiral HPLC)

Rationale: A robust method is required to separate the enantiomers and the ketone precursor.

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (targeting the nitrophenyl chromophore).

  • Expected Retention:

    • (R)-Isomer: ~8.5 min

    • (S)-Isomer: ~11.2 min

    • Ketone Precursor: ~6.0 min

Derivative Workflow Logic

The following diagram details the handling of the product post-synthesis to ensure stability and reactivity.

Workflow Figure 2: Post-Synthesis Derivative Decision Matrix Crude Crude (3S)-Amine (Air Sensitive) Decision Intended Application? Crude->Decision Path_Storage Long-Term Storage Decision->Path_Storage Inventory Path_Coupling Immediate Coupling Decision->Path_Coupling Synthesis Action_Boc Boc-Protection (Boc2O, TEA, DCM) Path_Storage->Action_Boc Stable_Prod Stable N-Boc Intermediate (Crystalline) Action_Boc->Stable_Prod Action_Red Nitro Reduction (H2, Pd/C) Path_Coupling->Action_Red Diamino Chiral Diamine (Polymerization Risk) Action_Red->Diamino

Figure 2: Decision matrix for handling the crude amine to prevent degradation.

References

  • MDPI. (2018).

    
    -Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction. Available at: [Link]
    
  • National Institutes of Health (PMC). (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. Available at: [Link]

  • ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available at: [Link]

Sources

Efficacy Comparison of AKT Inhibitors Synthesized from (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol Scaffolds

[1]

Executive Summary & Chemical Context

The chiral molecule (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol (CAS 1213373-14-8) serves as a critical high-value synthon in the asymmetric synthesis of 3-substituted-gamma-amino alcohols .[1] Its primary pharmaceutical application lies in the production of the (S)-3-amino-3-(4-chlorophenyl)propan-1-ol intermediate, the structural core of Capivasertib (AZD5363).[1]

Capivasertib is a first-in-class, potent, selective adenosine triphosphate (ATP)-competitive inhibitor of all three isoforms of AKT (AKT1, AKT2, and AKT3). This guide compares its efficacy, mechanism, and safety profile against standard-of-care alternatives in the PI3K/AKT/mTOR pathway, specifically Alpelisib (PI3Kα inhibitor) and Everolimus (mTOR inhibitor), for the treatment of HR+/HER2- advanced breast cancer.

Synthetic Pathway & Causality

The (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol scaffold provides the essential (S)-stereocenter required for the biological activity of Capivasertib.[1] The nitro group acts as a masked aniline, which is subsequently reduced and converted to the 4-chloro substituent (via Sandmeyer-type chemistry) or used directly in structure-activity relationship (SAR) studies to optimize binding affinity.[1]

SynthesisPathwayNitro(3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol(Starting Material)Amino(3S)-3-Amino-3-(4-aminophenyl)propan-1-ol(Reduced Intermediate)Nitro->AminoPd/C, H2ReductionChloro(3S)-3-Amino-3-(4-chlorophenyl)propan-1-ol(Key Pharmacophore)Amino->ChloroSandmeyer(CuCl, NaNO2)CouplingCoupling withPyrrolopyrimidine CoreChloro->CouplingAmide BondFormationCapivasertibCapivasertib(Final Drug)Coupling->CapivasertibDeprotection

Figure 1: Synthetic progression from the nitro-precursor to Capivasertib, highlighting the preservation of chirality.[1]

Mechanism of Action Comparison

Capivasertib distinguishes itself from upstream (PI3K) and downstream (mTOR) inhibitors by targeting the central node, AKT.

  • Capivasertib : Inhibits AKT1/2/3 directly. Effective regardless of whether activation is driven by PIK3CA mutation, AKT1 mutation, or PTEN loss.

  • Alpelisib : Selectively inhibits PI3Kα. Efficacy is largely restricted to tumors with PIK3CA mutations.

  • Everolimus : Inhibits mTORC1. Often leads to feedback activation of AKT (via mTORC2), limiting long-term efficacy.

SignalingPathwayRTKRTK (Receptor)PI3KPI3K(Target of Alpelisib)RTK->PI3KActivationPIP3PIP3PI3K->PIP3PhosphorylationAKTAKT(Target of Capivasertib)PIP3->AKTRecruitmentmTORmTORC1(Target of Everolimus)AKT->mTORActivationProliferationCell Proliferation& SurvivalmTOR->ProliferationAlpelisibAlpelisib(Inhibits PI3K)Alpelisib->PI3KCapivaCapivasertib(Inhibits AKT)Capiva->AKT

Figure 2: The PI3K/AKT/mTOR signaling cascade showing distinct intervention points for Capivasertib vs. Alpelisib.[1]

Comparative Efficacy Analysis

The following data compares Capivasertib (plus Fulvestrant) against Alpelisib and Everolimus based on pivotal Phase III trials (CAPItello-291, SOLAR-1, BOLERO-2).

Clinical Efficacy (PFS and ORR)

Table 1: Progression-Free Survival (PFS) and Objective Response Rate (ORR) [1]

MetricCapivasertib + Fulvestrant (CAPItello-291)Alpelisib + Fulvestrant (SOLAR-1)Everolimus + Exemestane (BOLERO-2)
Target Population AKT Pathway Altered (PIK3CA/AKT1/PTEN)PIK3CA Mutated OnlyGeneral HR+/HER2- (Refractory to NSAI)
Median PFS (Months) 7.3 (vs 3.1 Placebo)11.0 (vs 5.7 Placebo)7.8 (vs 3.2 Placebo)
Hazard Ratio (HR) 0.50 (Significant)0.65 (Significant)0.45 (Significant)
Overall Population PFS 7.2 (All comers)Not significant in WTN/A
Objective Response Rate 22.9% 26.6% 9.5%

Key Insight : While Alpelisib shows a numerically higher median PFS in its specific PIK3CA-mutant niche, Capivasertib demonstrates broad efficacy across a wider range of genetic alterations (AKT1, PTEN, and PIK3CA), making it a more versatile option for patients with non-PIK3CA driven resistance.

Safety and Tolerability Profile

Tolerability is a critical differentiator. Alpelisib is associated with severe hyperglycemia, often requiring insulin, whereas Capivasertib's side effect profile is generally more manageable, dominated by low-grade diarrhea.

Table 2: Adverse Event (AE) Comparison (> Grade 3)

Adverse EventCapivasertib (Truqap)Alpelisib (Piqray)Everolimus (Afinitor)
Hyperglycemia 2.3%36.6% (Dose-limiting)4-5%
Diarrhea 9.3%6.7%<2%
Rash (Maculopapular) 12.1%9.9% (Severe)<1%
Stomatitis 2.0%2.5%8.0%
Discontinuation Rate ~13%~25%~19%

Experimental Protocols

For researchers utilizing (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol to synthesize novel AKT inhibitors or validate Capivasertib efficacy, the following protocols are standard.

Protocol: Synthesis of Chloro-Intermediate from Nitro-Precursor

This workflow converts the commercially available nitro-alcohol to the active chloro-intermediate.[1]

  • Reduction : Dissolve (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol (1.0 eq) in MeOH. Add 10% Pd/C (5 wt%). Stir under

    
     (1 atm) for 12h. Filter through Celite and concentrate to yield the aniline.
    
  • Sandmeyer Reaction :

    • Suspend the aniline (1.0 eq) in conc. HCl/ice bath (

      
      ).
      
    • Add

      
       (1.1 eq) dropwise to form the diazonium salt.
      
    • Add CuCl (1.2 eq) in HCl slowly.

    • Heat to

      
       for 2h.
      
    • Workup : Extract with EtOAc, wash with

      
      , dry over 
      
      
      .
    • Validation : Check

      
      -NMR for loss of broad 
      
      
      aniline peak and shift of aromatic protons.
Protocol: In Vitro AKT Kinase Inhibition Assay

To verify the efficacy of the synthesized drug:

  • Reagents : Recombinant active AKT1/2/3 enzymes, GSK-3 fusion protein substrate, ATP, and test compound (Capivasertib).

  • Reaction Mix : Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT).
    
  • Incubation :

    • Add 10 ng AKT enzyme per well.

    • Add serial dilutions of Capivasertib (0.1 nM to 10

      
      ).
      
    • Initiate with 10

      
       ATP and substrate. Incubate 60 min at RT.
      
  • Detection : Use a TR-FRET antibody specific for phospho-GSK-3.[1]

  • Analysis : Plot Log[Inhibitor] vs. Response to determine

    
    .
    
    • Expected

      
      : < 5 nM for AKT1/2/3.
      

References

  • Turner, N. C., et al. (2023). Capivasertib in Hormone Receptor–Positive Advanced Breast Cancer (CAPItello-291).[1] New England Journal of Medicine. Link

  • André, F., et al. (2019). Alpelisib for PIK3CA-Mutated, Hormone Receptor–Positive Advanced Breast Cancer (SOLAR-1).[1] New England Journal of Medicine. Link

  • Baselga, J., et al. (2012). Everolimus in Postmenopausal Hormone-Receptor–Positive Advanced Breast Cancer (BOLERO-2).[1] New England Journal of Medicine. Link

  • Astellas Pharma / AstraZeneca . (2012/2023). Patents describing the synthesis of Pyrrolopyrimidine derivatives using chiral amino-alcohol intermediates.

Structural Validation of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol is a critical chiral building block, often employed in the synthesis of


-adrenergic receptor agonists and broad-spectrum antibiotics. The structural integrity of its derivatives—specifically the maintenance of the (S)-configuration at the benzylic amine position—is the primary quality attribute (CQA) determining downstream biological efficacy.

Validating these derivatives presents a unique analytical challenge: the 4-nitrophenyl moiety is a strong chromophore, but the flexible amino-alcohol chain is prone to rotameric broadening in NMR and peak tailing in chromatography. This guide objectively compares the two primary validation methodologies: Chiral Derivatization (Mosher’s Method) versus Direct Chiral Chromatography (HPLC/SFC) , providing actionable protocols to ensure structural certainty.

Part 1: The Analytical Challenge

The validation of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol derivatives hinges on three distinct structural confirmations:

  • Regiochemistry: Confirming substitution occurs at the amine vs. the alcohol (N- vs. O- functionalization).

  • Electronic Environment: Verifying the integrity of the nitro group (susceptible to unintended reduction).

  • Stereochemical Purity: Quantifying the Enantiomeric Excess (ee%) and confirming the absolute (S)-configuration.

The Risk of Racemization

During derivatization (e.g., amide coupling or esterification), the benzylic proton at C3 is sufficiently acidic (


 lowered by the 

-nitro group) to allow partial racemization via an enol/enolate intermediate under basic conditions. Standard achiral analytics (LC-MS, 1H NMR) will fail to detect this degradation.

Part 2: Comparative Methodology

Method A: NMR-Based Configuration Assignment (Mosher's Method)

Best for: Establishing absolute configuration of new derivatives without a reference standard.

This method involves derivatizing the amino alcohol with chiral solvating agents or reagents, typically


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA).
  • Mechanism: Reaction with (R)- and (S)-MTPA chloride yields diastereomeric amides. The anisotropic shielding of the phenyl group in the MTPA moiety causes predictable upfield/downfield shifts in the proton NMR signals of the substrate.

  • Pros: Self-validating; does not require a commercial enantiomeric standard.

  • Cons: Low throughput; requires consumption of expensive chiral reagents; data interpretation requires high-field NMR (>400 MHz).

Method B: Chiral Stationary Phase (CSP) Chromatography (HPLC/SFC)

Best for: Routine QC, high-throughput screening, and precise ee% quantification (>99.5%).

  • Mechanism: Utilization of polysaccharide-based columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) to interact differentially with the enantiomers via hydrogen bonding and

    
    -
    
    
    
    interactions with the nitrophenyl ring.
  • Pros: Rapid (<15 min); high precision; separates chemical impurities simultaneously.

  • Cons: Requires method development screening; requires a racemic standard for retention time confirmation.

Comparison Matrix
FeatureMethod A: Mosher's NMR AnalysisMethod B: Chiral HPLC (Amylose-1)
Primary Output Absolute Configuration (R vs S)Enantiomeric Purity (% ee)
Sample Req. ~5-10 mg (Destructive)<0.1 mg (Non-destructive)
Throughput 4-6 hours per sample15-20 mins per sample
Resolution Diastereomeric

(ppm)
Resolution Factor (

)
Limit of Detection ~2-5% minor isomer<0.1% minor isomer
Cost High (Deuterated solvents, MTPA-Cl)Moderate (Solvents, Column amortization)

Part 3: Experimental Protocols

Protocol 1: Mosher's Amide Synthesis for Absolute Configuration

Standard Operating Procedure for (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol

Reagents:

  • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl

  • Pyridine-

    
     (acts as both solvent and base)
    
  • Substrate: (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol derivative

Workflow:

  • Preparation: Dissolve 5 mg of the substrate in 0.6 mL Pyridine-

    
     in two separate NMR tubes.
    
  • Reaction:

    • Tube 1: Add 10

      
      L of (S)-(+)-MTPA-Cl  (Yields the (R)-Mosher amide).
      
    • Tube 2: Add 10

      
      L of (R)-(-)-MTPA-Cl  (Yields the (S)-Mosher amide).
      
    • Note: The stereochemistry flips from Acid to Chloride to Amide. Follow the CIP priority rules carefully.

  • Incubation: Shake at RT for 10 minutes. The reaction is instantaneous for primary amines.

  • Analysis: Acquire 1H NMR (500 MHz). Focus on the benzylic proton (C3-H) and the adjacent methylene protons (C2-H).

Data Interpretation (The


 Rule): 
Calculate 

.[1]
  • Construct a Newman projection.

  • If the substrate is truly (3S), protons on the "right" side of the plane will have positive

    
    , and those on the "left" will have negative 
    
    
    
    .
Protocol 2: Chiral HPLC Validation Method

Optimized for p-Nitrophenyl Amino Alcohols

System: Agilent 1260 Infinity II or equivalent. Column: Chiralpak AD-H or Lux Amylose-1 (4.6 x 250 mm, 5


m).[2]
Mobile Phase: 
  • Hexane : Isopropanol : Diethylamine (DEA)

  • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Critical: DEA is mandatory to suppress peak tailing caused by the free amine/alcohol interaction with residual silanols.

Parameters:

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 270 nm (targeting the nitro chromophore).

Acceptance Criteria:

  • Resolution (

    
    ) between enantiomers > 2.0.
    
  • Tailing Factor (

    
    ) < 1.3.
    

Part 4: Visualization & Logic

Diagram 1: Mosher's Analysis Logic

This diagram illustrates the stereochemical logic used to assign the configuration based on NMR shifts.

MosherLogic Substrate Unknown Amino Alcohol ReactS React w/ (S)-MTPA-Cl (Yields R-Amide) Substrate->ReactS ReactR React w/ (R)-MTPA-Cl (Yields S-Amide) Substrate->ReactR NMR_R 1H NMR (R-Amide) Measure Chemical Shifts ReactS->NMR_R NMR_S 1H NMR (S-Amide) Measure Chemical Shifts ReactR->NMR_S Calc Calculate Δδ = δ(S) - δ(R) NMR_R->Calc NMR_S->Calc Model Map to Mosher Model (Anisotropic Shielding) Calc->Model Result Assign Absolute Config (3S vs 3R) Model->Result

Caption: Workflow for determining absolute stereochemistry using Mosher's Method (


 analysis).
Diagram 2: Validation Decision Tree

A systematic approach to choosing the correct validation method based on the stage of development.

ValidationTree Start Start: Derivative Synthesized IsKnown Is the Enantiomer Known/Commercially Available? Start->IsKnown Yes Yes IsKnown->Yes Use Reference No No IsKnown->No New Entity RouteA Route A: Comparative HPLC Yes->RouteA RouteB Route B: Ab Initio Determination No->RouteB ExpA Run Racemic Standard + Sample on Chiral Column RouteA->ExpA ExpB Perform Mosher's Analysis (Protocol 1) RouteB->ExpB CheckA Match Retention Time? ExpA->CheckA CheckB Does Δδ align with (S)-Model? ExpB->CheckB Valid Structure Validated CheckA->Valid Yes Invalid Reject/Re-synthesize CheckA->Invalid No (Mismatch) CheckB->Valid Yes CheckB->Invalid No (Inverted)

Caption: Decision matrix for selecting between HPLC comparison and Mosher's NMR analysis.

Part 5: Data Analysis (Case Study)

Hypothetical Data: N-Boc-(3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol

When analyzing the N-Boc derivative, the following chemical shifts are typically observed in the Mosher analysis.

Table 1: 1H NMR Chemical Shift Data (500 MHz, Pyridine-


) 
Proton Position

(S)-Amide (ppm)

(R)-Amide (ppm)

(

)
Interpretation
H-3 (Benzylic) 5.425.38+0.04Proximity to chiral center
H-2a (Methylene) 2.152.25-0.10Shielded in S-amide
H-2b (Methylene) 2.052.18-0.13Shielded in S-amide
H-1 (Hydroxymethyl) 3.653.75-0.10Shielded in S-amide
Ar-H (Ortho) 7.857.82+0.03Deshielded in S-amide

Analysis: The negative


 values for the C1 and C2 protons indicate they reside on the shielded side of the MTPA plane in the (S)-amide conformer, confirming the (3S)  absolute configuration.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method and the Assignment of Absolute Configuration. Nature Protocols.

  • Sigma-Aldrich. (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Technical Guide.

  • BenchChem. (2025).[3] Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis.

  • Phenomenex. (2021).[2][4][5] Chiral HPLC Separations: A Guide to Column Selection and Method Development.

  • ChemicalBook. (2024). 1H NMR Spectrum of 3-Aminopropanol Derivatives.

Sources

Navigating the Bioactive Landscape of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous journey. The scaffold of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL presents a promising starting point for the development of new therapeutic agents. This guide provides an in-depth comparison of the potential biological activities of its derivatives, grounded in experimental data from structurally related compounds. We will delve into their potential as antiproliferative and antimicrobial agents, offering a framework for future research and development.

Introduction to the (3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL Scaffold

The (3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL core structure is a chiral β-amino alcohol. This structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules. The presence of a chiral center, an amino group, a hydroxyl group, and a nitrophenyl moiety provides multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. The nitro group, in particular, is an interesting feature, as it is a known pharmacophore in various antimicrobial and anticancer compounds. While specific biological activity data for derivatives of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL are not extensively reported in publicly available literature, we can infer their potential by examining structurally analogous compounds.

Comparative Analysis of Biological Activities

Based on the available literature for related chemical classes, we can anticipate two primary areas of biological activity for derivatives of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL: antiproliferative and antimicrobial.

Antiproliferative Activity

The presence of the 4-nitrophenyl group suggests potential anticancer activity. Numerous studies have demonstrated the cytotoxic effects of nitrophenyl-containing compounds against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis.

To provide a tangible comparison, the following table presents the half-maximal inhibitory concentration (IC50) values of a standard chemotherapeutic agent, Doxorubicin, against common cancer cell lines. While direct IC50 values for our target compounds are not available, this serves as a benchmark for future experimental evaluation.

Compound/DrugCell LineCancer TypeIC50 (µM)Treatment Duration (hours)Reference
DoxorubicinMCF-7Breast Adenocarcinoma2.524[1]
DoxorubicinA549Lung Carcinoma> 2024[1][2]
DoxorubicinHeLaCervical Carcinoma1.0048[3]

This table provides reference IC50 values for a standard anticancer drug. Experimental determination of IC50 values for (3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL derivatives is necessary for a direct comparison.

The antiproliferative potential of this class of compounds is further supported by studies on related structures. For instance, certain aminoalkanol derivatives have shown inhibitory activity against prostate acid phosphatase with IC50 values in the micromolar range[4].

Antimicrobial Activity

β-amino alcohols are a well-established class of compounds with known antimicrobial properties[5]. The combination of the amino and hydroxyl groups can interact with microbial cell membranes or essential enzymes. Furthermore, nitroaromatic compounds have been explored as antimicrobial agents[6]. The nitro group can be reduced within microbial cells to generate reactive nitrogen species that are toxic to the microorganism.

For a comparative perspective, the table below shows the Minimum Inhibitory Concentration (MIC) of the widely used antifungal drug, Fluconazole, against Candida albicans.

Compound/DrugFungal StrainMIC (µg/mL)Reference
FluconazoleCandida albicans0.25 - 8[7][8][9]

This table provides reference MIC values for a standard antifungal drug. Experimental determination of MIC values for (3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL derivatives is required for a direct comparison.

Studies on N-aryl amino acids have shown that the presence of a nitro group can contribute to antibacterial activity, with some derivatives exhibiting MIC values as low as 1.25 mg/mL against Escherichia coli[8].

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related compounds, we can hypothesize the following structure-activity relationships for derivatives of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL:

  • The Nitro Group: The position and electronic environment of the nitro group on the phenyl ring are likely to be critical for both antiproliferative and antimicrobial activities. Modifications to the phenyl ring with other electron-withdrawing or electron-donating groups will likely modulate the biological activity.

  • The Amino and Hydroxyl Groups: These functional groups are key for potential interactions with biological targets. Derivatization of the amino group (e.g., acylation, alkylation) or the hydroxyl group (e.g., etherification, esterification) will significantly impact the compound's polarity, steric hindrance, and hydrogen bonding capacity, thereby influencing its activity.

  • Stereochemistry: The (3S) configuration is expected to be crucial for specific interactions with chiral biological targets like enzymes and receptors. A comparative study of different stereoisomers would be essential to confirm the importance of the chiral center.

Experimental Protocols

To facilitate the investigation of the biological activities of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL derivatives, we provide detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: Determination of Antiproliferative Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for the MTT Assay

MTT_Workflow A Cell Seeding in 96-well plate B Incubation (24h) for cell adherence A->B C Treatment with test compounds (varying concentrations) B->C D Incubation (24-72h) C->D E Addition of MTT solution D->E F Incubation (2-4h) for formazan crystal formation E->F G Addition of solubilization solution (e.g., DMSO) F->G H Absorbance measurement (570 nm) G->H

Caption: A streamlined workflow of the MTT assay for determining cell viability.

Detailed Steps:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Determination of Antimicrobial Activity using the Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for Broth Microdilution MIC Assay

MIC_Workflow A Prepare serial dilutions of test compounds in broth B Inoculate wells with a standardized microbial suspension A->B C Incubate under appropriate conditions (e.g., 37°C for 18-24h) B->C D Visually inspect for turbidity (microbial growth) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Test Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria and Candida albicans) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A reading aid, such as a plate reader measuring absorbance at 600 nm, can also be used to determine the inhibition of growth.

Mechanistic Insights: Potential Induction of Apoptosis

For compounds exhibiting antiproliferative activity, a key mechanism of action is often the induction of programmed cell death, or apoptosis. This is a highly regulated process involving a cascade of signaling events. The diagram below illustrates the two main apoptosis pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR) Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 activation DISC->Caspase8 Bcl2_family Bcl-2 family proteins (Bax, Bak) Caspase8->Bcl2_family via Bid cleavage Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) activation Caspase8->Executioner_Caspases Cellular_Stress Cellular Stress (e.g., DNA damage) p53 p53 activation Cellular_Stress->p53 p53->Bcl2_family Mitochondrion Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase9->Executioner_Caspases Apoptosis Apoptosis (Cell Death) Executioner_Caspases->Apoptosis

Caption: The intrinsic and extrinsic pathways of apoptosis, converging on the activation of executioner caspases.

Conclusion and Future Directions

The (3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL scaffold holds considerable promise for the development of novel antiproliferative and antimicrobial agents. This guide provides a comparative framework based on the known biological activities of structurally related compounds and offers detailed protocols for the experimental validation of these activities. Future research should focus on the synthesis of a library of derivatives with systematic modifications to the core structure to establish a clear structure-activity relationship. Subsequent in-depth mechanistic studies will be crucial to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. Such a systematic approach will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved February 15, 2026, from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved February 15, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. (2017). Molecules, 22(9), 1533. [Link]

  • Kinetic Studies of Newly Patented Aminoalkanol Derivatives with Potential Anticancer Activity as Competitive Inhibitors of Prostate Acid Phosphatase. (2021). International Journal of Molecular Sciences, 22(21), 11775. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024, October 20). Walailak Journal of Science and Technology, 21(20), e20242120. [Link]

  • Clancy, C. J., & Nguyen, M. H. (1998). Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. Antimicrobial Agents and Chemotherapy, 42(1), 1-4. [Link]

  • Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., Lancaster, M., Odds, F. C., Rinaldi, M. G., Walsh, T. J., & Barry, A. L. (2008). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 21(4), 571-588. [Link]

  • Synergy of BID with doxorubicin in the killing of cancer cells. (2015). Oncology Letters, 9(3), 1433-1438. [Link]

  • Minimum inhibitory concentrations (MICs) of fluconazole, amphotericin B, caspofungin, micafungin against planktonic cells and biofilms formed by Candida kefyr clinical isolates and Candida albicans SC5314 reference strain. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • N-Aryl Amino Acids as Potential Antibacterial Agents. (2023). Reactions, 4(2), 239-251. [Link]

  • Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. (2013). Scholars Research Library, 5(4), 211-218. [Link]

  • A simple and environmentally friendly reaction has been developed for the first time for one- pot synthesis of β-amino alcohol derivatives from aromatic phenols, epichlorohydrin and amines by using phase transfer catalysts (PTC) and Aspergillus Oryzae lipase biocatalyst. (2012). Current Chemistry Letters, 2(1), 1-8. [Link]

Sources

Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Excess Determination of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chiral synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a fundamental cornerstone of safety, efficacy, and regulatory compliance. For a molecule like (3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL, a key chiral intermediate, the ability to accurately quantify its enantiomeric purity is paramount. This guide provides an in-depth, comparative analysis of the primary analytical techniques employed for this critical task: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven insights to empower researchers in selecting the optimal method for their specific needs.

The Significance of Enantiomeric Purity

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. Different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, ensuring the enantiomeric purity of intermediates like (3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL is crucial for the synthesis of safe and effective active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

Chiral HPLC stands as the most widely adopted technique for enantiomeric excess determination due to its versatility, robustness, and high resolving power.[1][2] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[1]

Causality of Method Selection:

For a molecule containing both an amino and a hydroxyl group, polysaccharide-based CSPs are often the first choice due to their broad applicability in resolving a wide range of chiral compounds.[1] The selection between normal-phase and reversed-phase chromatography depends on the analyte's solubility and the desired separation mechanism. Normal-phase, with its non-polar mobile phase, often provides excellent selectivity for polar compounds like our target molecule.

Experimental Protocol: Chiral HPLC

Instrumentation:

  • HPLC System with UV Detector

Column:

  • A polysaccharide-based chiral stationary phase, such as one coated with a derivative of cellulose or amylose.

Mobile Phase:

  • A mixture of n-hexane and a polar alcohol (e.g., isopropanol or ethanol) is a common starting point for normal-phase chromatography.[3]

  • For basic compounds like our analyte, the addition of a small amount of an amine modifier (e.g., diethylamine, DEA) to the mobile phase is often necessary to improve peak shape and resolution.[3][4]

Flow Rate:

  • Typically 1.0 mL/min.[4]

Detection:

  • UV detection at a wavelength where the nitrophenyl group exhibits strong absorbance (e.g., 254 nm).

Sample Preparation:

  • Dissolve a known concentration of the sample in the mobile phase.

Workflow:

Figure 1: Chiral HPLC workflow for ee determination.

Data Interpretation:

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Parameter Typical Value Source
Resolution (Rs) > 1.5General HPLC practice
Limit of Quantification (LOQ) Down to 0.1%[5]
Analysis Time 10 - 30 minutes[4]

Gas Chromatography (GC): A High-Resolution Alternative

For volatile or semi-volatile compounds, chiral GC offers exceptional resolution and sensitivity.[6][7] The separation principle is analogous to HPLC, but occurs in the gas phase with a chiral stationary phase coated on the inner wall of a capillary column.

Causality of Method Selection:

(3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL possesses both a polar amino and a hydroxyl group, which can lead to poor peak shape and thermal instability during GC analysis. Therefore, derivatization is typically required to convert these functional groups into less polar and more volatile moieties.[6][8] Common derivatizing agents include trifluoroacetic anhydride for the amino group and silylating agents for the hydroxyl group.[6]

Experimental Protocol: Chiral GC

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

Column:

  • A capillary column coated with a chiral stationary phase, often based on cyclodextrin derivatives or chiral amino acid derivatives.[7][9]

Carrier Gas:

  • Helium or Hydrogen

Temperature Program:

  • An initial oven temperature followed by a ramp to a final temperature to ensure efficient separation.

Derivatization Step:

  • Dissolve the sample in an appropriate solvent (e.g., dichloromethane).

  • Add the derivatizing agent(s) (e.g., trifluoroacetic anhydride).

  • Heat the mixture if necessary to drive the reaction to completion.

  • Inject the derivatized sample into the GC.

Workflow:

Figure 2: Chiral GC workflow for ee determination.

Data Interpretation:

Similar to HPLC, the enantiomeric excess is calculated from the integrated peak areas of the two derivatized enantiomers.

Parameter Typical Value Source
Resolution (Rs) > 2.0General GC practice
Limit of Quantification (LOQ) Down to 0.1%[5]
Analysis Time 15 - 45 minutesGeneral GC practice

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Absolute Configuration and Purity

NMR spectroscopy offers a distinct advantage in not requiring chromatographic separation. Instead, it relies on the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) to create a diastereomeric environment, which results in distinguishable signals for the two enantiomers in the NMR spectrum.[10][11]

Causality of Method Selection:

For (3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL, both the amino and hydroxyl groups can be targeted for derivatization. Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a classic CDA that reacts with alcohols and amines to form diastereomeric esters and amides, respectively.[11] The resulting diastereomers exhibit different chemical shifts in the ¹H or ¹⁹F NMR spectrum, allowing for quantification.

Alternatively, chiral solvating agents like (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid can be used to form non-covalent diastereomeric complexes with protonated amines and amino alcohols, leading to signal separation in the NMR spectrum.[10]

Experimental Protocol: NMR with a Chiral Derivatizing Agent (Mosher's Acid)

Instrumentation:

  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • (R)- or (S)-Mosher's acid chloride

  • A suitable deuterated solvent (e.g., CDCl₃)

  • A non-chiral acylation catalyst (e.g., 4-dimethylaminopyridine, DMAP)

Derivatization Step:

  • Dissolve the sample of 3-amino-3-(4-nitrophenyl)propan-1-ol in the deuterated solvent in an NMR tube.

  • Add a catalytic amount of DMAP.

  • Add a slight excess of the enantiomerically pure Mosher's acid chloride.

  • Allow the reaction to proceed to completion.

Workflow:

Sources

A Comparative Spectroscopic Guide to (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral β-Amino Alcohols in Drug Discovery

Chiral β-amino alcohols are privileged scaffolds in medicinal chemistry, forming the core structure of numerous pharmaceuticals. The (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol framework and its analogs are of particular interest due to the versatile synthetic handles they possess: a primary amine, a primary alcohol, and a nitro-substituted aromatic ring. These features allow for diverse chemical modifications, making them valuable building blocks in the synthesis of complex molecular architectures for drug discovery and development. The precise spatial arrangement of the amino and hydroxyl groups, coupled with the electronic effects of the nitro substituent, can profoundly influence the biological activity of the final compounds.

This guide provides an in-depth spectroscopic comparison of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol and its ortho- and meta-nitro positional isomers. By understanding how the position of the nitro group impacts the spectral characteristics in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), researchers can gain crucial insights for structural elucidation, purity assessment, and quality control.

Methodology: A Validated Approach to Spectroscopic Analysis

The spectroscopic data presented in this guide are based on established principles and data from closely related analogs, providing a robust predictive framework for the characterization of these compounds. The experimental protocols outlined below represent a self-validating system for obtaining high-quality spectroscopic data.

Synthesis of (3S)-3-Amino-3-(nitrophenyl)propan-1-ol Analogs

The synthesis of the title compounds can be achieved through a multi-step process, starting from the corresponding nitrophenyl-substituted carboxylic acid. A general, reliable synthetic workflow is illustrated below. The chirality is introduced via a chiral resolution step.

cluster_synthesis General Synthesis Workflow Start Nitrophenyl-substituted carboxylic acid Step1 Reduction of Carboxylic Acid (e.g., Borane-THF complex) Start->Step1 1 Step2 Formation of Propanol Analog Step1->Step2 2 Step3 Introduction of Amino Group (e.g., via azide or reductive amination) Step2->Step3 3 Step4 Chiral Resolution Step3->Step4 4 Final (3S)-3-Amino-3-(nitrophenyl)propan-1-ol Step4->Final 5

Caption: General synthesis workflow for (3S)-3-Amino-3-(nitrophenyl)propan-1-ol analogs.

Detailed Protocol for a Precursor, 3-(4-Aminophenyl)propan-1-ol: A plausible route to the title compounds involves the synthesis of an amino precursor. For example, 3-(4-Aminophenyl)propan-1-ol can be synthesized by treating 4-(4-Nitro-phenyl)-butyric acid in THF with a Borane-THF complex, followed by quenching with methanol and water. The resulting 3-(4-Nitro-phenyl)-propan-1-ol is then hydrogenated using a Palladium on carbon catalyst to yield 3-(4-Amino-phenyl)-propan-1-ol[1]. Subsequent steps would involve chiral separation and re-introduction of the nitro group at the desired position, or starting with the appropriately nitrated phenylpropionic acid and performing a chiral reduction of a ketone precursor.

Spectroscopic Analysis Workflow

The following workflow ensures consistent and high-quality data acquisition for comparative analysis.

Sample Purified Analog NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (EI or ESI) Sample->MS Data Comparative Data Analysis NMR->Data IR->Data MS->Data

Caption: Workflow for the spectroscopic analysis of the synthesized analogs.

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Record spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, 1-2 second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45° pulse angle, 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio are used.

FT-IR Spectroscopy:

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between NaCl or KBr plates is suitable.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry:

  • Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed. EI is useful for observing fragmentation patterns, while ESI is a softer ionization technique that often preserves the molecular ion.

  • Analysis: Acquire spectra over a mass-to-charge (m/z) range of 50-500.

Spectroscopic Comparison of (3S)-3-Amino-3-(nitrophenyl)propan-1-ol Isomers

The following sections detail the predicted spectroscopic characteristics of the ortho-, meta-, and para-isomers of (3S)-3-Amino-3-(nitrophenyl)propan-1-ol. These predictions are based on established principles of spectroscopy and data from analogous compounds.

¹H NMR Spectroscopy

The position of the nitro group significantly influences the chemical shifts of the aromatic protons due to its strong electron-withdrawing nature.

Proton Predicted δ (ppm) - ortho-isomer Predicted δ (ppm) - meta-isomer Predicted δ (ppm) - para-isomer Multiplicity Notes
H-aromatic7.3 - 8.27.5 - 8.3~7.5 (d), ~8.2 (d)m, dThe para-isomer will show a simpler A₂B₂ splitting pattern. The ortho- and meta-isomers will exhibit more complex multiplets. The protons ortho to the nitro group will be the most deshielded.
H-3 (CH-N)~4.5~4.3~4.4t or mThis proton is adjacent to the chiral center and the aromatic ring.
H-1 (CH₂-O)~3.7~3.7~3.7tThese protons are part of the propanol backbone.
H-2 (CH₂)~2.0~2.0~2.0mThese protons are adjacent to the chiral center and the CH₂-O group.
NH₂variablevariablevariablebr sThe chemical shift is dependent on concentration and solvent.
OHvariablevariablevariablebr sThe chemical shift is dependent on concentration and solvent.
¹³C NMR Spectroscopy

The electron-withdrawing nitro group also affects the ¹³C chemical shifts of the aromatic carbons.

Carbon Predicted δ (ppm) - ortho-isomer Predicted δ (ppm) - meta-isomer Predicted δ (ppm) - para-isomer Notes
C-aromatic (C-NO₂)~148~148~147The carbon directly attached to the nitro group is significantly deshielded.
C-aromatic (other)120 - 140120 - 145124 - 150The substitution pattern will result in a unique set of signals for each isomer.
C-3 (CH-N)~55~54~54
C-1 (CH₂-O)~60~60~60
C-2 (CH₂)~38~38~38
FT-IR Spectroscopy

The most diagnostic IR bands for these compounds are those associated with the nitro, amino, and hydroxyl groups. The position of the nitro group influences both the N-O stretching frequencies and the C-H out-of-plane bending vibrations of the aromatic ring.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) - ortho-isomer Predicted Wavenumber (cm⁻¹) - meta-isomer Predicted Wavenumber (cm⁻¹) - para-isomer Intensity
O-HStretch3200 - 36003200 - 36003200 - 3600Strong, Broad
N-HStretch3300 - 35003300 - 35003300 - 3500Medium
C-H (aromatic)Stretch3000 - 31003000 - 31003000 - 3100Medium
C-H (aliphatic)Stretch2850 - 29602850 - 29602850 - 2960Medium
NO₂Asymmetric Stretch1520 - 15601520 - 15601500 - 1540Strong
NO₂Symmetric Stretch1335 - 13651340 - 13701330 - 1360Strong
C-NStretch~850~860~870Medium
C-H (out-of-plane bend)Bend~750~780, ~880~850Strong

The C-H out-of-plane bending vibrations in the fingerprint region are particularly useful for distinguishing between the isomers[2].

Mass Spectrometry

In EI-MS, the molecular ion peak (M⁺˙) is expected at m/z 196. The fragmentation patterns will be influenced by the positions of the functional groups.

Predicted Fragmentation Pathways:

  • Loss of H₂O: A common fragmentation for alcohols, leading to a fragment at m/z 178.

  • Loss of NO₂: Loss of the nitro group (46 Da) would result in a fragment at m/z 150.

  • Loss of CH₂OH: Cleavage of the propanol side chain can lead to the loss of a hydroxymethyl radical (31 Da), giving a fragment at m/z 165.

  • Benzylic Cleavage: Cleavage of the C-C bond adjacent to the aromatic ring is a favorable process.

  • Ortho Effect: In the ortho-isomer, interactions between the nitro group and the amino-propanol side chain can lead to unique fragmentation pathways not observed in the meta and para isomers[3].

Predicted Key Fragments (m/z):

Fragment Predicted m/z - ortho-isomer Predicted m/z - meta-isomer Predicted m/z - para-isomer Notes
[M]⁺˙196196196Molecular Ion
[M - H₂O]⁺˙178178178Loss of water
[M - NO₂]⁺150150150Loss of nitro group
[M - CH₂OH]⁺165165165Loss of hydroxymethyl radical
[C₇H₇NO₂]⁺˙137137137Benzylic cleavage with charge on the aromatic portion

Conclusion

The spectroscopic analysis of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol and its positional isomers reveals distinct patterns that are invaluable for their identification and characterization. ¹H and ¹³C NMR provide detailed information on the electronic environment of the protons and carbons, with the aromatic region being particularly diagnostic of the nitro group's position. FT-IR spectroscopy offers a rapid method to confirm the presence of key functional groups and to distinguish isomers based on their fingerprint region. Mass spectrometry provides molecular weight information and insights into the fragmentation pathways, which can also be isomer-specific. By employing a multi-technique spectroscopic approach as outlined in this guide, researchers can confidently elucidate the structure and purity of these important chiral building blocks, thereby ensuring the integrity of their downstream applications in drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved February 17, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.